3-(Piperidin-1-ylmethyl)phenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9,15-16H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOOQRVPTGXIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674455 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032610-59-5 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-ylmethyl)phenylboronic acid, identified by its CAS Number 1032610-59-5 , is a versatile bifunctional organic reagent of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted phenylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The presence of the piperidinylmethyl moiety imparts unique physicochemical properties, including modified solubility and basicity, and provides a handle for further chemical elaboration or for mediating specific interactions in biological systems.
This guide, prepared from the perspective of a senior application scientist, provides an in-depth look at the synthesis, unique reactivity, and practical applications of this compound. We will delve into the causality behind experimental choices, present validated protocols, and explore its role as a key building block in the development of complex, biologically active molecules.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective and safe use in any experimental setting. This section outlines the key identifiers and characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 1032610-59-5 | [1][2] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [3] |
| Molecular Weight | 219.09 g/mol | [3] |
| IUPAC Name | (3-(Piperidin-1-ylmethyl)phenyl)boronic acid | [3] |
| Appearance | Typically an off-white to white solid | [4] |
| Hydrochloride Salt CAS | 1072946-21-4 | [5] |
The presence of both a Lewis acidic boronic acid group and a basic tertiary amine (the piperidine nitrogen) makes this molecule zwitterionic at physiological pH. This dual character influences its solubility, reactivity, and handling requirements.
Caption: Chemical structure of this compound.
Section 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical and field-proven approach involves a Grignard reaction followed by borylation.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol (Exemplary)
-
Synthesis of 1-(3-Bromobenzyl)piperidine:
-
To a solution of 1-bromo-3-(bromomethyl)benzene (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and piperidine (1.2 eq).
-
Stir the mixture at room temperature for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate.
-
Causality: The use of a mild base like potassium carbonate is sufficient to scavenge the HBr byproduct without promoting side reactions. Acetonitrile is a polar aprotic solvent suitable for this type of nucleophilic substitution.
-
-
Grignard Formation and Borylation: [6]
-
Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.5 eq) to a flask containing anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-(3-bromobenzyl)piperidine (1.0 eq) in anhydrous THF to the activated magnesium. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the resulting Grignard reagent to -78 °C.
-
Slowly add triisopropyl borate (B(OiPr)₃, 1.5 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction by carefully adding 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate. The product may be isolated by adjusting the pH of the aqueous layer to its isoelectric point to precipitate the zwitterionic product, which can then be collected by filtration.
-
Causality: Anhydrous conditions are critical for the formation and stability of the Grignard reagent. The reaction is quenched with acid to hydrolyze the boronate ester intermediate to the desired boronic acid. The choice of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and higher yields.
-
Section 3: The Role of the Aminomethyl Group in Suzuki-Miyaura Coupling
The aminomethyl substituent is not merely a passive structural element. It actively influences the reactivity of the boronic acid, a key insight for optimizing reaction conditions. Research on structurally related ortho-aminomethylphenylboronic acids has shown that the amine group, through an intramolecular interaction or a field effect, lowers the pKa of the boronic acid.[7][8]
This increased acidity facilitates the formation of the catalytically active boronate species (R-B(OH)₃⁻) at a lower pH than is required for simple phenylboronic acids.[7] This allows the Suzuki-Miyaura coupling to proceed efficiently under milder basic conditions, which is advantageous when working with base-sensitive functional groups on the coupling partner.
Caption: Activation and entry into the Suzuki-Miyaura catalytic cycle.
Section 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a robust, field-tested protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed to be self-validating, with clear steps and rationale.
Materials
-
This compound (1.2 eq)
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) via syringe. The biphasic system is often crucial for dissolving both the organic substrates and the inorganic base.[9]
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Section 5: Applications in Drug Discovery
The true value of a building block like this compound is demonstrated by its application in synthesizing molecules with therapeutic potential. The piperidine motif is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties and provide key binding interactions.[10]
This reagent is particularly valuable for constructing libraries of compounds for structure-activity relationship (SAR) studies. For example, in the development of kinase inhibitors, which are a major class of cancer therapeutics, the precise positioning of aryl and heteroaryl groups is critical for potency and selectivity.[11][12] The use of this boronic acid allows for the introduction of a phenyl-piperidine-methyl moiety at a specific position, enabling chemists to probe the binding pocket of a target enzyme. For instance, in the development of Checkpoint Kinase 1 (CHK1) inhibitors like AZD7762, extensive SAR was built around a central core by coupling various boronic acids to create a diverse set of analogues.[13] Reagents like this compound are ideal candidates for such exploratory synthesis to optimize ligand-target interactions.
Section 6: Safety, Handling, and Storage
As with all chemical reagents, proper handling is paramount for ensuring laboratory safety.
-
Hazard Identification: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding to prevent electrostatic discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound should be stored under an inert atmosphere to prevent degradation of the boronic acid moiety.[3]
Conclusion
This compound is more than just another reagent for Suzuki coupling. It is a strategically designed building block that combines the reliable reactivity of a boronic acid with the valuable pharmacophoric features of a piperidine ring. Its unique electronic properties, influenced by the aminomethyl group, allow for milder reaction conditions, expanding its compatibility with complex substrates. For researchers in drug discovery, this compound offers a direct route to novel chemical matter, enabling the systematic exploration of chemical space around a biological target. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers scientists to leverage its full potential in the creation of next-generation therapeutics.
References
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US20060216754A1 - Process for the preparation of ring compounds - Google Patents [patents.google.com]
- 6. WO2020102730A1 - Improved synthesis of key intermediate of kras g12c inhibitor compound - Google Patents [patents.google.com]
- 7. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 8. WO2010049401A1 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents [patents.google.com]
- 13. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]
- 14. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(Piperidin-1-ylmethyl)phenylboronic acid, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its strategic application in the synthesis of complex organic molecules, all grounded in established scientific principles.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of the complex molecular architectures found in many pharmaceuticals. The unique stability and reactivity of boronic acids make them ideal building blocks for creating diverse compound libraries for drug discovery.
This compound is a bifunctional reagent of particular interest. It incorporates a reactive boronic acid moiety for cross-coupling reactions and a piperidine ring, a privileged scaffold in medicinal chemistry known to enhance the pharmacological properties of drug candidates. The piperidine motif can improve a molecule's solubility, metabolic stability, and ability to cross biological membranes. The strategic placement of the piperidinylmethyl group at the meta-position of the phenylboronic acid offers a unique vector for molecular elaboration and interaction with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1032610-59-5 | |
| Molecular Formula | C₁₂H₁₈BNO₂ | |
| Molecular Weight | 219.09 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available (expected to be a high-melting solid) | Inferred |
| Solubility | Soluble in methanol, DMSO, and DMF; sparingly soluble in water and non-polar organic solvents (predicted) | Inferred |
| SMILES | OB(O)c1cccc(CN2CCCCC2)c1 | |
| InChI Key | XXOOQRVPTGXIAP-UHFFFAOYSA-N |
Synthesis Protocol: A Reliable Pathway
Step 1: Nucleophilic Substitution with Piperidine
The first step involves the reaction of (3-(bromomethyl)phenyl)boronic acid pinacol ester with piperidine. The lone pair of the nitrogen atom in piperidine acts as a nucleophile, displacing the bromide to form the desired carbon-nitrogen bond.
Reagents and Materials:
-
(3-(Bromomethyl)phenyl)boronic acid pinacol ester
-
Piperidine (2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add (3-(bromomethyl)phenyl)boronic acid pinacol ester (1 equivalent) and acetonitrile.
-
Add potassium carbonate (2.5 equivalents) to the suspension.
-
Add piperidine (2 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.
Step 2: Deprotection of the Boronic Acid
The pinacol ester is a common protecting group for boronic acids, enhancing their stability. The final step is the deprotection to yield the free boronic acid.
Reagents and Materials:
-
This compound pinacol ester
-
2N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound pinacol ester in a mixture of diethyl ether and 2N HCl.
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Caption: Proposed two-step synthesis of this compound.
Applications in Drug Discovery: A Case Study in Suzuki-Miyaura Coupling
The true utility of this compound lies in its application as a versatile building block in medicinal chemistry. Its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Exemplary Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Mechanistic Insights and Biological Relevance
The incorporation of the 3-(piperidin-1-ylmethyl)phenyl moiety into a larger molecule can significantly influence its biological activity. The piperidine ring can engage in hydrogen bonding and ionic interactions with protein targets, while the biaryl scaffold can provide a rigid framework for optimal binding.
For instance, many kinase inhibitors feature a biaryl core for binding within the ATP pocket, and the piperidine substituent can be tailored to interact with solvent-exposed regions or allosteric sites, thereby enhancing potency and selectivity. The development of novel therapeutics often relies on the systematic exploration of chemical space around a core scaffold, a process greatly facilitated by the use of versatile building blocks like this compound.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its bifunctional nature, combining the reactivity of a boronic acid with the favorable pharmacological properties of a piperidine moiety, makes it a strategic choice for medicinal chemists. The synthetic protocols and applications outlined in this guide provide a solid foundation for its effective utilization in the laboratory.
The Strategic Utility of 3-(Piperidin-1-ylmethyl)phenylboronic Acid in Modern Drug Discovery: A Technical Guide
Introduction: A Privileged Scaffold Meets a Versatile Coupling Partner
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available chemical motifs, 3-(Piperidin-1-ylmethyl)phenylboronic acid has emerged as a molecule of significant interest. This compound uniquely marries two powerful functionalities: the piperidine ring, a "privileged scaffold" renowned for its favorable pharmacokinetic properties, and the phenylboronic acid group, a cornerstone of palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its strategic application in the synthesis of biologically active molecules. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the rationale behind the use of this versatile building block and to provide practical, field-proven insights into its application.
The piperidine moiety is a ubiquitous feature in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS) and cancers. Its prevalence is attributed to its ability to improve a compound's metabolic stability, aqueous solubility, and membrane permeability, thereby enhancing its overall "drug-likeness".[1][2] Concurrently, the phenylboronic acid functional group is an indispensable tool for the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance of a wide array of functional groups makes it a highly efficient and widely adopted method for the formation of carbon-carbon bonds in the later stages of a synthetic sequence. The strategic placement of the piperidin-1-ylmethyl group at the meta-position of the phenylboronic acid offers a unique three-dimensional vector for molecular elaboration, allowing for the exploration of novel chemical space in drug discovery programs.
Physicochemical Properties
A comprehensive understanding of a building block's physicochemical properties is critical for its effective deployment in a synthetic campaign and for predicting its influence on the properties of the final compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BNO₂ | Sigma-Aldrich |
| Molecular Weight | 219.09 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 1032610-59-5 | CymitQuimica |
Synthesis of this compound: A Practical Approach
While a variety of synthetic routes to substituted phenylboronic acids exist, a particularly efficient and scalable method for the preparation of this compound is through the reductive amination of 3-formylphenylboronic acid with piperidine. This approach is favored due to the commercial availability of the starting materials and the generally high yields and purity of the final product.
Proposed Synthetic Workflow: Reductive Amination
Caption: Reductive amination workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Formylphenylboronic acid
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a solution of 3-formylphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added piperidine (1.1 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough to not reduce the boronic acid functionality while being highly effective for the reduction of the iminium intermediate.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Core Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily leveraged through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, this compound serves as the organoboron coupling partner, reacting with a variety of aryl or heteroaryl halides or triflates to generate biaryl structures.
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
The presence of the piperidine moiety is generally well-tolerated in Suzuki-Miyaura reactions, and its basic nitrogen can often be protonated or protected if necessary, although in many cases, this is not required. The ability to introduce the piperidin-1-ylmethylphenyl group in a late-stage synthetic step allows for the rapid generation of diverse compound libraries for high-throughput screening.
Exemplary Applications in Bioactive Molecule Synthesis
While a specific blockbuster drug containing the this compound scaffold has yet to be identified, its utility is evident in the patent literature, where it is frequently cited as a building block in the synthesis of novel compounds for various therapeutic targets. For instance, it has been incorporated into libraries of substituted piperidine derivatives explored as Akt inhibitors for the treatment of cancer. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) around the phenyl ring, enabling the fine-tuning of potency and selectivity against different Akt isoforms.
Conclusion: A Building Block of Strategic Importance
This compound represents a powerful convergence of two of medicinal chemistry's most important motifs. The piperidine ring confers favorable ADME properties, while the phenylboronic acid provides a versatile handle for the construction of complex molecular architectures through robust and reliable cross-coupling chemistry. Its application in the synthesis of libraries of bioactive compounds, as evidenced by its appearance in the patent literature, underscores its value to the drug discovery community. As the demand for novel chemical entities with improved therapeutic profiles continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
An In-Depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylmethyl)phenylboronic acid, a versatile building block in medicinal chemistry. The document details a probable synthetic pathway, outlines its key physicochemical properties, and explores its current and potential applications in drug discovery and development. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents, offering insights into the strategic incorporation of the unique structural and functional attributes of this compound.
Introduction: The Significance of Phenylboronic Acids in Modern Drug Discovery
Phenylboronic acids and their derivatives have emerged as indispensable tools in the arsenal of medicinal chemists. Their unique ability to form reversible covalent bonds with diols has led to their extensive use in glucose sensing and targeted drug delivery. Furthermore, their role as key coupling partners in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the synthesis of complex biaryl structures prevalent in many pharmaceuticals.[1][2] The incorporation of a boronic acid moiety can significantly influence a molecule's physicochemical properties, including acidity, lipophilicity, and membrane permeability, thereby offering a valuable strategy for lead optimization.[1]
The subject of this guide, this compound, combines the advantageous features of a phenylboronic acid with a piperidine-containing side chain. The piperidine motif is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[3] The presence of the aminomethyl linker provides a site for polar interactions and can influence the compound's overall basicity and solubility.
This guide will delve into the synthesis, known properties, and potential applications of this compound, providing a foundational understanding for its strategic use in drug design and development.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available materials:
-
Protection of the Boronic Acid: Phenylboronic acids are often protected as their pinacol esters to enhance their stability and prevent unwanted side reactions during subsequent synthetic steps.
-
Nucleophilic Substitution: The protected 3-(bromomethyl)phenylboronic acid pinacol ester can then react with piperidine in a standard nucleophilic substitution reaction to yield the desired product.
The overall synthetic scheme is illustrated below:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical protocol based on standard procedures for similar transformations.[4] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 2-(3-((Piperidin-1-yl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reaction Setup: To a solution of 3-(Bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired pinacol ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified 2-(3-((Piperidin-1-yl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) is dissolved in a mixture of acetone and 1 M hydrochloric acid (HCl).
-
Reaction Conditions: The mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Isolation: The acetone is removed under reduced pressure. The aqueous solution is then washed with diethyl ether to remove any non-polar impurities. The aqueous layer can be lyophilized or carefully evaporated to yield the hydrochloride salt of this compound as a solid. Alternatively, neutralization with a base followed by extraction can provide the free boronic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1072946-21-4 (HCl salt) | [5][6] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [7] |
| Molecular Weight | 219.09 g/mol | [7] |
| Appearance | Solid (expected) | - |
| IUPAC Name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | [5] |
| InChI Key | CYTHVUIHUCIBNP-UHFFFAOYSA-N | [5] |
Applications in Drug Discovery and Medicinal Chemistry
The unique trifunctional nature of this compound—comprising the boronic acid, the phenyl ring, and the piperidinomethyl side chain—makes it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications.
Suzuki-Miyaura Cross-Coupling Reactions
The primary and most established application of phenylboronic acids is in Suzuki-Miyaura cross-coupling reactions.[1] this compound can be coupled with a wide range of aryl or heteroaryl halides or triflates to generate complex biaryl structures. This reaction is a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.[1]
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
The piperidinomethyl moiety can serve several purposes in the resulting coupled products:
-
Improving Physicochemical Properties: The basic nitrogen of the piperidine can be protonated at physiological pH, enhancing aqueous solubility.
-
Providing a Vector for Further Functionalization: The piperidine ring can be further modified to introduce additional pharmacophoric elements.
-
Modulating Biological Activity: The piperidine group can engage in specific interactions with biological targets, such as hydrogen bonding or ionic interactions.
Potential as Enzyme Inhibitors
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases, where the boron atom can form a stable tetrahedral intermediate with the active site serine residue.[8] The discovery of Bortezomib, a boronic acid-containing proteasome inhibitor for the treatment of multiple myeloma, has spurred significant interest in this class of compounds as therapeutic agents.[1] The piperidinomethyl substituent of this compound could potentially be tailored to interact with specific pockets within an enzyme's active site, thereby enhancing binding affinity and selectivity.
Role in Targeted Drug Delivery
Phenylboronic acids have been extensively investigated for their ability to bind to diols, a feature that can be exploited for targeted drug delivery. For instance, they can be used to target sialic acid residues that are often overexpressed on the surface of cancer cells. While the primary application of this compound is likely as a synthetic intermediate, its inherent properties could be leveraged in the design of more complex drug delivery systems.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard organic chemistry transformations. The combination of a reactive boronic acid moiety for cross-coupling reactions and a drug-like piperidine-containing side chain provides a powerful tool for the synthesis of novel compounds with potentially enhanced physicochemical and pharmacological properties. As the demand for new and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | 1072946-21-4 [sigmaaldrich.com]
- 6. eMolecules this compound, HCl | 1072946-21-4 | Fisher Scientific [fishersci.com]
- 7. (3-(Piperidin-1-ylmethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 8. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Piperidin-1-ylmethyl)phenylboronic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 3-(Piperidin-1-ylmethyl)phenylboronic acid
Introduction: The Duality of a Privileged Scaffold
This compound (Molecular Formula: C₁₂H₁₈BNO₂, Molecular Weight: 219.09 g/mol ) is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and drug development.[1] It incorporates two key structural motifs: the arylboronic acid, a cornerstone of modern synthetic chemistry renowned for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and the piperidine ring, one of the most prevalent heterocyclic scaffolds found in clinically approved pharmaceuticals.[2][3][4] This unique combination makes it a valuable building block for synthesizing complex molecules with potential therapeutic applications, particularly targeting the central nervous system (CNS), cancer, and infectious diseases.[5][6]
However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards. While boronic acids are generally more stable and easier to handle than many other organometallic reagents, they are not benign.[2][7] Recent studies have also highlighted that some arylboronic acids may be weakly mutagenic, demanding their consideration as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[8] This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies essential for working with this compound and related compounds.
Hazard Identification and Classification
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, its hazard profile can be reliably inferred from data on structurally related arylboronic acids.[9][10][11] The primary hazards are associated with its irritant properties and the potential for respiratory sensitization upon inhalation of its dust.
| Hazard Category | Classification & Precautionary Statements |
| GHS Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] H302: Harmful if swallowed.[12][13] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust.[10][13] P264: Wash skin thoroughly after handling.[12][14] P270: Do not eat, drink or smoke when using this product.[13][15] P271: Use only outdoors or in a well-ventilated area.[11][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11] |
| Precautionary Statements (Response) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10][14] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][16] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[16] |
| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[15] P405: Store locked up.[15][17] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[12][17] |
Risk Assessment and Mitigation: A Multi-Layered Approach
A robust safety protocol relies on a hierarchy of controls, prioritizing the elimination or substitution of hazards where possible, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to physically separate the researcher from the hazard.
-
Ventilation: All handling of solid this compound that could generate dust must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[16][18] This minimizes the risk of respiratory tract irritation from inhaled particles.[19]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][18] Their locations should be clearly marked and unobstructed.
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical and is mandatory even when using engineering controls.[19][20]
| PPE Category | Specification | Causality and Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield is recommended for splash hazards.[19][20] | Protects eyes from irritation or serious damage caused by airborne dust particles or accidental splashes.[20] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile).[18][20] | Prevents direct skin contact, which can cause irritation.[9] Gloves should be inspected before use and changed immediately upon contamination.[20] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[19][20] | Protects skin on the body and limbs from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is unavoidable.[19][20] | Minimizes the risk of inhaling fine particles, which can lead to respiratory tract irritation.[19] |
Experimental Protocols: Step-by-Step Safe Handling
Adherence to a strict, validated protocol is crucial for ensuring safety and experimental reproducibility.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that a safety shower and eyewash station are accessible.[20] The work area should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Weighing and Transfer:
-
Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Doff PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[20]
-
Storage and Stability
-
General Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[12] Some suppliers recommend refrigeration.[10]
-
Inert Atmosphere: Boronic acids can be sensitive to air and moisture, which can lead to degradation.[12] For long-term storage or to maintain high purity, storing under an inert atmosphere such as nitrogen is recommended.[9][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]
Emergency and First-Aid Procedures
Prompt and correct first aid is essential in the event of accidental exposure.[21]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately.[17] If breathing is difficult, administer oxygen. If symptoms like coughing or shortness of breath persist, seek medical attention.[10][21] |
| Skin Contact | Remove contaminated clothing immediately.[17] Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes.[9][22] Seek medical attention if irritation develops or persists.[21] |
| Eye Contact | Immediately rinse eyes with copious amounts of clean water for at least 15 minutes, holding the eyelids open to ensure full flushing.[9][22] Seek immediate medical evaluation.[21] |
| Ingestion | Do NOT induce vomiting.[9][17] If the person is conscious, rinse their mouth with water.[12] Seek emergency medical care immediately.[22] |
Spill Response Protocol
In the event of a small spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[18]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover and contain the spill.[18] Crucially, perform this step gently to avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[18]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[18][23]
Disposal Considerations
All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[18][23]
-
Segregation: Use separate, clearly labeled, and sealable containers for waste.[23]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[23]
-
Disposal: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[17] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[23]
References
- 1. weibochem.com [weibochem.com]
- 2. nbinno.com [nbinno.com]
- 3. 붕산 및 유도체 [sigmaaldrich.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. keyorganics.net [keyorganics.net]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. aksci.com [aksci.com]
- 17. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. laballey.com [laballey.com]
- 22. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 3-(Piperidin-1-ylmethyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the aqueous and organic solvent solubility of 3-(Piperidin-1-ylmethyl)phenylboronic acid. Recognizing the absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. It synthesizes foundational principles of boronic acid solubility with field-proven, detailed experimental protocols. By equipping researchers with the necessary methodologies, this guide empowers them to generate reliable, in-house solubility data essential for applications ranging from reaction optimization to formulation development and preclinical assessment. The narrative emphasizes the causality behind experimental choices and provides a self-validating system for solubility determination.
Introduction: The Significance of this compound in Modern Drug Discovery
This compound is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates two key pharmacophores: the phenylboronic acid moiety and the piperidine ring.
-
Phenylboronic Acids: This class of compounds is renowned for its versatile reactivity in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] In medicinal chemistry, the boronic acid group is a unique functional group that can form reversible covalent bonds with diols, a property leveraged in designing enzyme inhibitors and sensors for saccharides.[2] The drug Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, famously features a boronic acid warhead, cementing the therapeutic relevance of this moiety.[3]
-
Piperidine Scaffolds: The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceuticals.[4][5] Its presence can enhance metabolic stability, modulate physicochemical properties such as lipophilicity and aqueous solubility, and provide a key interaction point for binding to biological targets.[4]
The combination of these two motifs in this compound makes it a valuable building block for synthesizing novel drug candidates. However, its utility is fundamentally governed by its solubility, a critical physicochemical parameter that influences every stage of drug development. Poor solubility can hinder in vitro assay performance, complicate formulation for in vivo studies, and ultimately lead to poor bioavailability.[6][7] Therefore, a thorough understanding and quantification of its solubility profile are paramount.
Understanding the Solubility of Phenylboronic Acids: Foundational Principles
The Challenge of Boroxine Formation
A primary challenge in determining the solubility of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This equilibrium between the acid and the boroxine is influenced by the solvent, temperature, and concentration. As the boroxine has significantly different physicochemical properties and solubility compared to the parent acid, this equilibrium can lead to inconsistent and difficult-to-reproduce solubility measurements.[8]
General Solubility Trends in Aqueous and Organic Media
-
Aqueous Solubility: Phenylboronic acid itself has a relatively low aqueous solubility (approximately 10 g/L or ~1.9 g/100g H₂O at 20°C).[9][10] The solubility of substituted phenylboronic acids is highly dependent on the nature of the substituent. For instance, introducing hydrophobic groups like isobutoxy or trifluoromethyl can decrease aqueous solubility compared to the unsubstituted parent acid.[1][11] Conversely, the presence of the basic piperidine nitrogen in our target molecule is expected to significantly enhance aqueous solubility at acidic pH due to the formation of a protonated, charged species. The solubility of ionizable compounds is strictly pH-dependent.[12]
-
Organic Solvent Solubility: The solubility in organic solvents is dictated by solvent polarity. Phenylboronic acid generally shows high solubility in polar solvents like ethers (e.g., diethyl ether) and ketones, moderate solubility in solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents such as hexanes or methylcyclohexane.[9][13] Esterification of the boronic acid group, for example by forming a pinacol ester, typically increases solubility in organic solvents.[13]
Experimental Determination of Solubility: A Practical Guide
Given the lack of pre-existing data, this section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound. These two types of solubility measurements serve different purposes in the drug discovery pipeline.[14][15]
-
Kinetic Solubility: Measured under non-equilibrium conditions, this assay is rapid and well-suited for high-throughput screening in early discovery.[14][15] It assesses the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[16]
-
Thermodynamic Solubility: This measures the true equilibrium solubility of a compound, where a saturated solution is in equilibrium with its solid phase.[6][7] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and pre-formulation stages.[14]
Workflow for Solubility Determination
The overall process for determining solubility follows a logical progression from sample preparation to data analysis.
Caption: General experimental workflow for solubility determination.
Protocol 1: Kinetic Solubility via Shake-Flask Method
This protocol is adapted from standard high-throughput screening methodologies.[16][17]
Objective: To rapidly determine the solubility of a compound precipitated from a DMSO stock into an aqueous buffer.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene for storage, UV-transparent for analysis)
-
Microplate shaker/incubator
-
Centrifuge with plate rotor or filtration apparatus (e.g., Millipore MultiScreen solubility filter plates)
-
UV-Vis microplate reader or LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Rationale: DMSO is a common solvent for compound storage and ensures initial complete dissolution. A 10 mM concentration is standard for kinetic assays.[14]
-
-
Assay Plate Preparation: Add 2 µL of the 10 mM DMSO stock solution to triplicate wells of a 96-well plate. Then, add 98 µL of PBS (pH 7.4) to each well. This results in a final theoretical concentration of 200 µM with 2% DMSO.
-
Rationale: The rapid addition of the aqueous buffer to the DMSO solution induces precipitation of compound that is insoluble at that concentration. Keeping the final DMSO percentage low (≤2%) minimizes its co-solvent effect on solubility.[14]
-
-
Incubation: Seal the plate and place it on a microplate shaker at 300 RPM for 2 hours at 25°C.
-
Precipitate Removal: Centrifuge the plate at 3,000 x g for 20 minutes to pellet the precipitated solid. Alternatively, filter the solution using a solubility filter plate.
-
Rationale: This crucial step separates the undissolved solid from the saturated supernatant, which contains the dissolved compound.
-
-
Quantification: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (λ_max) using a UV-Vis plate reader.
-
Alternative: For compounds with low UV absorbance or to increase accuracy, the supernatant can be analyzed by LC-MS.[16]
-
-
Data Analysis: Create a calibration curve using standards of known concentrations of the test compound prepared in a 2% DMSO/PBS solution. Calculate the concentration of the dissolved compound in the supernatant by interpolating its absorbance from the calibration curve. This concentration is the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This protocol determines the true solubility of the solid compound at equilibrium.[6][18]
Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Solvents of interest (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile, Chloroform)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system in a temperature-controlled environment
-
Syringe filters (0.45 µm, PTFE or other appropriate material)
-
HPLC-UV or LC-MS system
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). Add a known volume of the desired solvent (e.g., 1 mL).
-
Rationale: The presence of excess, undissolved solid throughout the experiment is essential to ensure that the solution remains saturated and in equilibrium with the solid phase.[7]
-
-
Incubation: Tightly cap the vials and place them on a shaker or roller system in an incubator set to a constant temperature (e.g., 25°C) for 24 hours.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the solid settle.
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean analysis vial.
-
Rationale: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to account for any potential adsorption of the compound to the filter membrane.
-
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the concentration against a standard calibration curve prepared with the same compound. This concentration represents the thermodynamic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Solubility Data for this compound
| Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| Kinetic | PBS, pH 7.4 (2% DMSO) | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Purified Water | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS, pH 5.0 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Chloroform | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Methylcyclohexane | 25 | [Experimental Value] | [Calculated Value] |
Note: Molecular Weight of this compound: 219.09 g/mol .
Interpretation:
-
A solubility of >60-100 µg/mL is often considered a good target for drug discovery compounds.[15]
-
Comparing the solubility at pH 5.0 and 7.4 will quantify the impact of protonating the basic piperidine nitrogen. A significantly higher solubility at pH 5.0 is expected.
-
The organic solvent data will inform choices for synthetic reaction conditions and purification methods like crystallization.
Conclusion
While specific solubility data for this compound is not published, this guide provides the necessary scientific context and detailed experimental protocols to empower researchers to generate this critical data. By understanding the inherent chemical properties of boronic acids and applying robust, standardized methodologies for kinetic and thermodynamic solubility determination, drug development professionals can make informed decisions, mitigate risks associated with poor solubility, and accelerate the progression of promising new chemical entities.
References
- 1. scispace.com [scispace.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. evotec.com [evotec.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. d-nb.info [d-nb.info]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-(Piperidin-1-ylmethyl)phenylboronic acid
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is indispensable for the synthesis of biaryl and heteroaryl structures—motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth examination and a detailed protocol for the coupling of a particularly valuable building block: 3-(Piperidin-1-ylmethyl)phenylboronic acid .
The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions.[2][3] The title compound uniquely combines this important pharmacophore with the synthetic versatility of a boronic acid, making it a highly sought-after reagent for introducing piperidinomethyl-aryl groups in late-stage functionalization and library synthesis for drug discovery programs.
This document serves as a comprehensive resource for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind reagent selection, and strategies for optimizing this crucial transformation.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organic group from the activated boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer.[4][7]
-
Reductive Elimination: The two organic fragments (Ar and Ar') on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][5]
Reagent Selection and Rationale: An Expert's Perspective
The success of the coupling of this compound hinges on the judicious selection of four key components.
3.1 Palladium Precursor: The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precursor.[9]
-
Pd(OAc)₂ & PdCl₂: Common, air-stable Pd(II) salts that require reduction to Pd(0) in the reaction mixture, often facilitated by phosphine ligands.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source, often preferred for its reliability in generating the active catalyst.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A Pd(0) complex that can sometimes be used directly but may require careful handling due to air sensitivity.
3.2 Ligands: The Key to Catalyst Efficacy Ligands are not mere spectators; they stabilize the palladium center, enhance its solubility, and critically modulate its reactivity. For substrates like ours, which contain a basic nitrogen atom, the choice of ligand is paramount. The piperidine nitrogen could potentially coordinate to the palladium, acting as a catalyst poison. To mitigate this, bulky and electron-rich ligands are employed.[4] These ligands promote rapid oxidative addition and reductive elimination, outcompeting potential catalyst inhibition.
-
Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos): These are the gold standard for modern Suzuki couplings. Their steric bulk creates a coordinatively unsaturated metal center that accelerates the key catalytic steps, while their electron-donating nature enhances the rate of oxidative addition, especially with less reactive aryl chlorides.[4]
-
Triphenylphosphine (PPh₃): A classic, less expensive ligand suitable for simpler, more reactive substrates. It may be less effective for our specific, functionalized boronic acid.
3.3 Base: The Activator The base is essential for activating the boronic acid for transmetalation.[7] The choice of base can significantly impact yield and side-product formation.
-
Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Strong inorganic bases that are highly effective. Cs₂CO₃ is more soluble in organic solvents and often gives superior results, albeit at a higher cost.
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is particularly effective in many Buchwald-type protocols and can help minimize side reactions like proto-deboronation.[4]
-
Organic Bases (e.g., Et₃N): Generally too weak for efficient boronic acid activation and are not recommended.[9]
3.4 Solvent System: An appropriate solvent must dissolve all reactants and facilitate the reaction, which often involves both organic and inorganic components.
-
Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.[1]
-
Aqueous Mixtures: A small amount of water is typically required to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. A solvent system like Dioxane/H₂O (e.g., 4:1 v/v) is a robust starting point.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a reliable method for coupling this compound with a generic aryl bromide.
4.1 Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 - 1.2 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane)
-
Degassed Water
-
Standard glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
-
Inert atmosphere supply (Nitrogen or Argon)
4.2 Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
4.3 Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, the base (K₃PO₄), the palladium precursor (Pd₂(dba)₃), and the phosphine ligand (SPhos).
-
Establish Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous dioxane, followed by the degassed water, via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Optimization and Data Summary
The optimal conditions can vary depending on the specific aryl halide used. The following table provides a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale / Comments |
| Aryl Halide | Aryl Bromide / Iodide | Aryl Chloride / Triflate | Reactivity order: I > Br > OTf > Cl. Chlorides often require more active catalysts.[6] |
| Catalyst System | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos Palladacycle | Buchwald palladacycles are highly active pre-catalysts, ensuring efficient formation of the active Pd(0) species. |
| Catalyst Loading | 1.0 mol% Pd | 2.0 mol% Pd | Higher loading may be needed for less reactive partners or to overcome slow initiation. |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | Cs₂CO₃ offers better solubility and can accelerate transmetalation, especially in difficult cases. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Toluene allows for higher reaction temperatures, which can be beneficial for activating aryl chlorides. |
| Temperature | 80 - 100 °C | 110 °C | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions if not controlled. |
| Expected Yield | 75 - 95% | 60 - 85% | Yields are substrate-dependent. Optimization is key. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; insufficient degassing.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened, high-purity reagents and thoroughly degassed solvents.
-
-
Proto-deboronation Side Product:
-
Cause: The boronic acid is cleaved by water/base before it can transmetalate. This is more common with electron-rich boronic acids or prolonged reaction times at high temperatures.
-
Solution: Use a milder base like K₃PO₄ instead of carbonates. Minimize reaction time and temperature. Ensure the aryl halide is sufficiently reactive.
-
-
Homo-coupling of Boronic Acid:
-
Cause: Two molecules of the boronic acid couple together. This can be promoted by oxygen or certain palladium species.
-
Solution: Rigorous exclusion of oxygen is critical. Screening different ligands and palladium sources can also minimize this side reaction.[9]
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing complex molecules of high value to the pharmaceutical and life sciences industries. Success in this reaction is achieved through a rational understanding of the catalytic cycle and careful selection of the catalyst, ligand, base, and solvent. By following the protocols and optimization strategies outlined in this guide, researchers can confidently employ this versatile building block to accelerate their discovery programs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for 3-(Piperidin-1-ylmethyl)phenylboronic acid in Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
3-(Piperidin-1-ylmethyl)phenylboronic acid is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling chemistry, and a piperidinomethyl group, which can impart desirable physicochemical properties such as increased solubility and basicity to target molecules. This unique combination makes it a reagent of significant interest for researchers in medicinal chemistry and materials science, enabling the construction of complex molecular architectures.
The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction's tolerance of a wide range of functional groups and its typically high yields have made it a staple in the synthesis of biaryls, a common motif in pharmaceuticals and organic materials. The presence of the basic piperidine group in this compound, however, necessitates specific considerations in protocol design and product purification, which will be addressed in detail within this guide.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |
| Molecular Weight | 219.09 g/mol | [1] |
| CAS Number | 1032610-59-5 | [2] |
| Appearance | Typically a solid | [1] |
| Purity | ≥95% | [2] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organohalide or triflate.[3] This reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.
Reaction Mechanism: A Palladium-Catalyzed Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A General Guideline
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction parameters may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., Bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.1-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[6]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (commonly 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the piperidine moiety, it may be necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent to prevent streaking and improve separation.[7] Alternatively, an acid-base extraction can be employed.
Recommended Reaction Parameters (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Boronic Acid Equiv. | 1.1 - 1.5 | To ensure complete consumption of the limiting aryl halide. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3 (1-5 mol%) | A variety of palladium catalysts can be effective. Air-stable pre-catalysts are often preferred for ease of handling.[6] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene, DMF | The choice of solvent depends on the solubility of the substrates and the reaction temperature. Aqueous mixtures often accelerate the reaction. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[6] |
Handling, Storage, and Safety
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.
-
Boronic acids can be susceptible to degradation over time, particularly through protodeboronation, a reaction where the C-B bond is cleaved by a proton source, often water.[6] While the piperidinomethyl group may influence stability, it is good practice to store the compound under an inert atmosphere if possible, especially for long-term storage.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst; presence of oxygen. | Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure the reaction setup is properly degassed and maintained under an inert atmosphere.[6] |
| Significant protodeboronation of the boronic acid | Presence of excess water; overly strong base. | Use anhydrous solvents or a milder base such as KF.[6] Protecting the boronic acid as a diethanolamine adduct can also increase its stability.[8] |
| Formation of homocoupled boronic acid byproduct | Presence of oxygen; incomplete reduction of Pd(II) pre-catalyst. | Thoroughly degas all solvents and ensure a strictly inert atmosphere.[4] |
| Difficulty in product purification | The basic piperidine moiety interacts with acidic silica gel. | Add a small amount of triethylamine (1-2%) to the chromatography eluent.[7] Perform an acid-base extraction to separate the basic product from neutral impurities. |
Visualization of Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
The Strategic Utility of 3-(Piperidin-1-ylmethyl)phenylboronic Acid in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-(Piperidin-1-ylmethyl)phenylboronic acid (CAS No. 1032610-59-5), a versatile bifunctional intermediate poised for significant applications in pharmaceutical research and development. The unique architecture of this molecule, combining a reactive boronic acid moiety with a basic piperidinomethyl side chain, offers medicinal chemists a powerful tool for introducing key pharmacophoric elements into complex drug candidates. We present a detailed, logical pathway for its synthesis, comprehensive characterization data, and field-tested protocols for its application in cornerstone reactions such as the Suzuki-Miyaura coupling and modern rhodium-catalyzed asymmetric syntheses. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the efficient construction of novel therapeutics, particularly in the fields of oncology and central nervous system (CNS) disorders.
Introduction: A Bifunctional Building Block of Strategic Importance
In the landscape of pharmaceutical intermediates, molecules that offer both structural complexity and versatile reactivity are of paramount importance. This compound emerges as a distinguished reagent in this class. Its structure is a deliberate convergence of two key medicinal chemistry motifs:
-
The Phenylboronic Acid Moiety: A cornerstone of modern organic synthesis, the boronic acid group is prized for its stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This functionality allows for the precise and efficient formation of carbon-carbon bonds, a fundamental operation in the construction of complex molecular scaffolds[1].
-
The Piperidine Ring: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine scaffold is a "privileged structure" in medicinal chemistry[2][3]. It often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, and can serve as a crucial binding element for a wide range of biological targets.
The combination of these two features in a single, stable intermediate provides a streamlined pathway for incorporating a piperidinomethylphenyl group into target molecules. This is particularly relevant in the synthesis of compounds targeting enzymes and receptors where such motifs are known to confer high affinity and selectivity.
Physicochemical Properties & Characterization
A thorough understanding of the intermediate's properties is critical for its effective use and scale-up.
| Property | Value | Source |
| CAS Number | 1032610-59-5 | [4][5][6][7] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [4][6][7] |
| Molecular Weight | 219.09 g/mol | [4] |
| Appearance | Off-white to white solid | Commercial Suppliers |
| Purity | ≥95% (typical) | [4] |
Note on Characterization Data: While widely available from commercial suppliers, detailed, peer-reviewed spectral data for this specific intermediate is not extensively published. The data below is predicted based on standard chemical shift values and fragmentation patterns for analogous structures. Researchers should always confirm the identity and purity of the material via in-house analysis.
-
¹H NMR (Predicted, CDCl₃, 400 MHz): δ 7.8-8.0 (m, 2H, Ar-H ortho to B(OH)₂), 7.4-7.6 (m, 2H, Ar-H), 3.5 (s, 2H, Ar-CH₂-N), 2.4-2.6 (m, 4H, N-(CH₂)₂), 1.5-1.7 (m, 6H, (CH₂)₃).
-
¹³C NMR (Predicted, CDCl₃, 100 MHz): δ 140.0, 135.5, 130.0, 128.5, 64.0, 54.5, 26.0, 24.5.
-
Mass Spectrometry (ESI+): m/z 219.15 [M+H]⁺.
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound can be logically achieved via a two-step sequence starting from commercially available materials. This pathway offers a reliable and scalable method for laboratory preparation.
Diagram of Synthetic Pathway
Caption: Synthetic route to the target intermediate.
Protocol 1: Synthesis of this compound
This protocol is based on established chemical transformations, beginning with the conversion of the corresponding benzyl alcohol to a benzyl bromide, followed by nucleophilic substitution with piperidine and subsequent deprotection of the boronic ester.
Step A: Synthesis of 3-(Bromomethyl)phenylboronic acid pinacol ester
This precursor is commercially available, but can be synthesized from 3-(hydroxymethyl)phenylboronic acid pinacol ester using a standard brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Step B: Synthesis of this compound
Causality: This step involves a standard Sₙ2 reaction where the basic secondary amine (piperidine) displaces the bromide from the benzylic position. The reaction is typically run with a non-nucleophilic base to scavenge the HBr byproduct. The final deprotection step is an acid-catalyzed hydrolysis of the pinacol ester to yield the free boronic acid.
Materials:
-
3-(Bromomethyl)phenylboronic acid pinacol ester (1.0 equiv)[8][9]
-
Piperidine (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-(Bromomethyl)phenylboronic acid pinacol ester and anhydrous acetonitrile.
-
Add potassium carbonate and piperidine to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude pinacol ester of the product.
-
Dissolve the crude residue in a mixture of acetone and 2M HCl. Stir vigorously at room temperature for 2-4 hours to effect hydrolysis of the pinacol ester.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the final product.
Application Notes & Protocols
The true value of this compound lies in its application as a versatile building block. Below are protocols for two high-impact synthetic transformations.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals[10][11]. This intermediate serves as the organoboron partner, coupling with various aryl or heteroaryl halides.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Causality: The palladium(0) catalyst undergoes oxidative addition into the aryl halide C-X bond. Transmetalation with the boronic acid (activated by the base) follows, and subsequent reductive elimination yields the biaryl product and regenerates the catalyst[3]. The choice of ligand and base is crucial for reaction efficiency.
Materials:
-
Aryl or heteroaryl halide (e.g., a bromopyridine derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Application 2: Asymmetric Synthesis of 3-Arylpiperidines
A cutting-edge application involves the rhodium-catalyzed asymmetric reductive Heck reaction to produce enantioenriched 3-arylpiperidines. These chiral structures are key components in numerous pharmaceuticals, including the PARP inhibitor Niraparib[2][12][13][14].
This protocol is adapted from the highly efficient method developed by Fletcher et al. (J. Am. Chem. Soc. 2023)[2][12]. It demonstrates the use of an arylboronic acid to construct a chiral C-C bond with a dihydropyridine derivative.
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)
-
This compound (3.0 equiv)
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos (chiral ligand, 7 mol%)
-
Cesium hydroxide (CsOH), 50 wt% aqueous solution (2.0 equiv)
-
Toluene, Tetrahydrofuran (THF), and Water (as a 1:1:1 solvent mixture)
-
Argon source
Procedure:
-
In a vial under an argon atmosphere, add [Rh(cod)OH]₂ and (S)-Segphos.
-
Add the degassed Toluene:THF:H₂O solvent mixture, followed by the aqueous CsOH solution.
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the this compound, followed by the phenyl pyridine-1(2H)-carboxylate.
-
Stir the resulting mixture at 70 °C for 20 hours or until completion as monitored by LC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash chromatography to afford the enantioenriched 3-aryl-tetrahydropyridine product. This intermediate can then be reduced to the corresponding piperidine.
Safety & Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be irritating.
-
Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed. The compound is a combustible solid[14].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value pharmaceutical intermediate that provides a direct and efficient route to complex molecular architectures. Its utility in both robust, classical reactions like the Suzuki-Miyaura coupling and in state-of-the-art asymmetric catalysis makes it a valuable addition to the synthetic chemist's toolbox. The protocols outlined in this guide provide a validated framework for the synthesis and application of this intermediate, enabling the accelerated discovery and development of next-generation therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound, CasNo.1032610-59-5 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 5. 1032610-59-5|(3-(Piperidin-1-ylmethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. chemwish.lookchem.com [chemwish.lookchem.com]
- 7. This compound 95% - CAS:1032610-59-5 - 如吉生物科技 [shruji.com]
- 8. scbt.com [scbt.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Applications of 3-(Piperidin-1-ylmethyl)phenylboronic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Advantage of the Piperidinylmethylphenylboronic Acid Scaffold
In the landscape of modern drug discovery, the rational design of molecular building blocks is paramount to achieving therapeutic success. 3-(Piperidin-1-ylmethyl)phenylboronic acid has emerged as a particularly valuable reagent in medicinal chemistry. Its utility stems from the unique combination of a reactive boronic acid moiety, a rigid phenyl linker, and a flexible, basic piperidinylmethyl group. This trifecta of structural features allows for the facile construction of complex molecules with desirable pharmacokinetic and pharmacodynamic properties.
The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's broad functional group tolerance and mild conditions make it a workhorse in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many approved drugs.[1] The piperidine motif, a saturated N-heterocycle, is one of the most common scaffolds in pharmaceuticals, known to enhance aqueous solubility, modulate lipophilicity, and provide a key interaction point with biological targets through hydrogen bonding or ionic interactions.[3] The benzylpiperidine substructure, in particular, is recognized for its ability to engage in crucial cation-π interactions with target proteins.[3]
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in the synthesis of bioactive molecules.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its role as a key building block in the synthesis of small molecule inhibitors targeting various enzymes implicated in disease. While direct examples for this specific reagent are often proprietary, its utility can be expertly demonstrated through its application in the synthesis of analogous compounds, particularly in the fields of oncology and neurology.
Synthesis of PARP Inhibitors: A Plausible Application
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms.[4] The core structure of many PARP inhibitors features a complex aromatic system designed to mimic the nicotinamide portion of the NAD+ cofactor. The piperidine moiety is often incorporated to enhance solubility and provide additional binding interactions within the enzyme's active site.
Herein, we propose a synthetic strategy for a novel PARP-1 inhibitor that leverages this compound as a key architectural element.
Workflow for the Synthesis of a Hypothetical PARP-1 Inhibitor
Caption: Synthetic workflow for a potential PARP-1 inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling for PARP Inhibitor Scaffold
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable halogenated aromatic core.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1032610-59-5 | 219.09 | 1.0 | 1.0 |
| 2-Bromo-4-fluorobenzamide | 36959-59-6 | 218.03 | 1.2 | 1.2 |
| Pd(dppf)Cl2·CH2Cl2 | 95464-05-4 | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (219 mg, 1.0 mmol), 2-bromo-4-fluorobenzamide (262 mg, 1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired biaryl benzamide intermediate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency with a wide range of substrates.[5]
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.[6]
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents and facilitates the reaction.[6]
Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy.[7] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, and various substituents that confer selectivity and improve physicochemical properties. The 3-(piperidin-1-ylmethyl)phenyl moiety can be strategically incorporated to occupy a solvent-exposed region of the kinase, thereby enhancing solubility and providing an additional vector for interaction.
Logical Relationship in Kinase Inhibitor Design
Caption: Design strategy for kinase inhibitors.
Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor
This protocol describes the synthesis of a key intermediate for a potential Rho kinase (ROCK) inhibitor, a target for cardiovascular and neurological disorders.[8]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1032610-59-5 | 219.09 | 1.0 | 1.0 |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 3587-43-7 | 152.58 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | 2.5 | 2.5 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - |
| Ethanol | 64-17-5 | 46.07 | 2 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (219 mg, 1.0 mmol), 4-chloro-1H-pyrrolo[2,3-b]pyridine (168 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and sodium carbonate (265 mg, 2.5 mmol).
-
Solvent Addition: Add toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue by preparative HPLC to obtain the desired product.
Rationale for Methodological Choices:
-
Microwave Synthesis: Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a highly active catalyst for the coupling of heteroaryl chlorides.
-
Solvent Mixture: The toluene/ethanol/water system provides excellent solubility for the diverse reactants and reagents.
The Role of the Piperidinylmethyl Moiety in Drug-Receptor Interactions
The piperidinylmethyl group is not merely a passive solubilizing agent. Its basic nitrogen can be protonated at physiological pH, allowing for the formation of strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in the target protein's binding site. Furthermore, the piperidine ring can adopt a stable chair conformation, which can position its substituents for optimal van der Waals interactions. The methylene linker provides rotational flexibility, allowing the piperidine to orient itself favorably within the binding pocket.
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its strategic application, particularly in Suzuki-Miyaura cross-coupling reactions, enables the efficient synthesis of complex molecular architectures with enhanced drug-like properties. The protocols and rationale provided in this guide serve as a foundation for researchers and drug development professionals to harness the full potential of this valuable reagent in the quest for novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-(Piperidin-1-ylmethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of a Functionally Rich Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1] 3-(Piperidin-1-ylmethyl)phenylboronic acid is a valuable building block in drug discovery, incorporating a flexible aliphatic amine moiety alongside the reactive boronic acid. However, the very feature that makes this substrate attractive—the Lewis basic piperidinylmethyl group—introduces specific challenges to the standard Suzuki-Miyaura protocol. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation and, consequently, lower yields and inconsistent results.[2]
This comprehensive guide provides a deep dive into the reaction conditions for the successful Suzuki-Miyaura coupling of this compound. We will explore the mechanistic considerations, offer a robust starting protocol, and discuss optimization strategies to empower researchers to confidently and efficiently utilize this versatile reagent.
Mechanistic Considerations: The Challenge of a Lewis Basic Substituent
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The presence of a Lewis basic group, such as the aminomethyl functionality in our topic compound, can interfere with this cycle.
-
Catalyst Inhibition: The nitrogen atom of the piperidinyl group can act as a ligand, coordinating to the palladium(0) or palladium(II) center. This coordination can occupy a vacant site on the catalyst that is necessary for the oxidative addition of the aryl halide or for the transmetalation step, thereby slowing down or halting the catalytic cycle.
-
Ligand Selection is Crucial: To mitigate catalyst inhibition, the choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often employed. These ligands can sterically hinder the coordination of the aminomethyl group to the palladium center and promote the desired catalytic turnover.
Below is a diagram illustrating the potential for catalyst inhibition and the general Suzuki-Miyaura catalytic cycle.
Figure 1. The Suzuki-Miyaura catalytic cycle and the potential for catalyst inhibition by the Lewis basic piperidinylmethyl group.
Recommended Reaction Protocol: A Validated Starting Point
This protocol provides a robust set of starting conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., SPhos, XPhos)
-
Base: K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate) (2.0 - 3.0 equivalents)
-
Solvent: A mixture of 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous solvents
Experimental Workflow:
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.
-
Analysis: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Critical Parameters and Optimization Strategies
The success of the coupling reaction with this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended Starting Conditions | Rationale and Optimization |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) | The choice of ligand is critical to prevent catalyst inhibition by the aminomethyl group. Bulky, electron-rich phosphine ligands are generally preferred. If yields are low, screening different palladium pre-catalysts and ligands is recommended. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | The base is essential for the transmetalation step.[4] K₂CO₃ is a good starting point, while the stronger base K₃PO₄ can be effective for more challenging couplings.[5] The use of organic bases like triethylamine should be approached with caution as they can also coordinate to the palladium center. |
| Solvent | 1,4-Dioxane/Water (4:1 or 5:1 v/v), Toluene/Water, or DMF/Water | A polar aprotic solvent in combination with water is typically used to dissolve both the organic and inorganic reagents. The water content can influence the reaction rate and should be optimized.[6] |
| Temperature | 80-100 °C | The reaction temperature is a crucial parameter.[5] Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. Monitoring the reaction progress is important to avoid prolonged heating. |
| Stoichiometry | 1.2 - 1.5 equivalents of boronic acid | A slight excess of the boronic acid is often used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivation: The primary suspect is catalyst inhibition by the aminomethyl group. Switch to a bulkier phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos). Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.
-
Ineffective Base: Try a stronger base like K₃PO₄ or Cs₂CO₃.
-
Low Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
-
-
Protodeboronation:
-
This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, can be promoted by excessive water or prolonged reaction times at high temperatures. Minimize the water content in the solvent system and monitor the reaction closely to stop it once the starting material is consumed.
-
-
Homocoupling:
-
Homocoupling of the boronic acid can occur as a side reaction. Using a precise stoichiometry of the reagents and ensuring an oxygen-free environment can help minimize this.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science. While the presence of the Lewis basic aminomethyl group presents a unique challenge, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions can lead to high yields and reproducible results. By selecting appropriate palladium catalysts with bulky phosphine ligands and fine-tuning the base, solvent, and temperature, researchers can successfully navigate the intricacies of this valuable transformation.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(Piperidin-1-ylmethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-(Piperidin-1-ylmethyl)phenylboronic acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and efficiency in constructing carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate.[4]
This guide focuses on a particularly valuable building block: This compound . The presence of the piperidinylmethyl moiety introduces a basic, saturated heterocyclic group that can significantly influence the physicochemical properties of the final coupled product, potentially enhancing solubility, metabolic stability, or target engagement in drug discovery programs. This document provides a detailed experimental procedure for the Suzuki-Miyaura coupling of this specific boronic acid, delves into the mechanistic rationale behind the protocol design, and offers insights for troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a Pd(II) intermediate.[4] This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Reagents and Materials
| Reagent | Formula | M.W. | Role | Typical Stoichiometry |
| Aryl Bromide | Ar-Br | - | Electrophile | 1.0 equiv |
| This compound | C₁₂H₁₈BNO₂ | 219.09 g/mol | Nucleophile | 1.2 equiv |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 g/mol | Catalyst (Pd(0) source) | 0.05 equiv (5 mol%) |
| Potassium Carbonate | K₂CO₃ | 138.21 g/mol | Base | 2.0 equiv |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 g/mol | Solvent | - |
| Water | H₂O | 18.02 g/mol | Co-solvent | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (263 mg, 1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).[4]
-
-
Solvent Addition and Degassing:
-
Reaction Execution:
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[10]
-
Causality and Scientific Rationale
Choice of Catalyst: Pd(PPh₃)₄
-
Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely used, commercially available, and reliable catalyst for a broad range of Suzuki couplings.[3] It serves as a direct source of the active Pd(0) species, bypassing the need for an in-situ reduction step that is required when using Pd(II) precatalysts like Pd(OAc)₂.[5] The triphenylphosphine ligands are electron-rich, which can facilitate the initial oxidative addition step.[2]
The Critical Role of the Base: Potassium Carbonate
-
Trustworthiness: The base is not merely a spectator; it is essential for the transmetalation step.[11] Boronic acids are generally not nucleophilic enough to transmetalate directly to the palladium center. The base, in this case, potassium carbonate (K₂CO₃), reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, [R-B(OH)₃]⁻.[7][12] This anionic species readily transfers its organic group to the Pd(II) center. K₂CO₃ is a moderately strong base that is effective in this role and is compatible with a wide range of functional groups.[4]
Solvent System: Dioxane/Water
-
Authoritative Grounding: A biphasic solvent system, such as 1,4-dioxane and water, is frequently employed in Suzuki-Miyaura reactions.[11] Dioxane is an excellent solvent for the organic substrates and the palladium catalyst. Water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the active boronate species.[4] The presence of water is often crucial for high reaction yields.
Stoichiometry: Excess Boronic Acid
-
Expertise & Experience: It is common practice to use a slight excess (1.1-1.2 equivalents) of the boronic acid.[1] This helps to drive the reaction to completion, especially if the boronic acid is prone to side reactions like protodeboronation (cleavage of the C-B bond) or homocoupling (coupling of two boronic acid molecules).[9]
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-(Piperidin-1-ylmethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by 3-(Piperidin-1-ylmethyl)phenylboronic acid. The presence of a basic piperidinomethyl substituent introduces complexities that require careful consideration of reaction parameters to achieve high yields and purity.
Understanding the Challenge: The Role of the Piperidinomethyl Group
The primary challenge in using this compound lies in the basicity of the piperidine nitrogen. This tertiary amine can influence the reaction in several ways:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to the palladium center, potentially occupying a coordination site needed for the catalytic cycle to proceed or even leading to catalyst deactivation.
-
Unwanted Side Reactions: The basic amine can interfere with the intended base of the reaction, affecting the crucial transmetalation step.
-
Solubility Issues: The polar aminomethyl group can alter the solubility of the boronic acid, necessitating careful solvent selection.
This guide provides a systematic approach to navigate these challenges and successfully employ this valuable building block in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the most common initial checks?
A1: When a Suzuki coupling fails, a systematic review of your setup is the first step.
-
Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can undergo protodeboronation, especially if stored improperly.[1][2][3][4] Consider using a fresh batch or re-purifying your existing stock. Also, confirm the purity of your aryl halide and the activity of your palladium catalyst.[1][2]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction. Inadequate degassing is a frequent cause of catalyst deactivation.[1][5]
-
Base Selection: The choice of base is critical. The piperidinomethyl group is basic itself and may require a non-coordinating or sterically hindered base to avoid interference with the palladium catalyst. Weak bases may not be sufficient to promote the formation of the reactive boronate species.[6]
Q2: I am observing a significant amount of the protodeboronated side product, 1-methylpiperidine. How can I prevent this?
A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction.[3][5]
-
Milder Base: Harsh basic conditions, especially in the presence of water, can accelerate protodeboronation.[7] Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃.[7]
-
Anhydrous Conditions: While some Suzuki reactions benefit from aqueous co-solvents, minimizing water content can suppress protodeboronation.[5] Try using anhydrous solvents and bases.
-
Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate, which are more resistant to this side reaction.[4][7]
Q3: The piperidine nitrogen seems to be inhibiting my palladium catalyst. What type of catalyst system is recommended for this substrate?
A3: For substrates with potentially coordinating groups like amines, the choice of ligand is paramount.
-
Bulky, Electron-Rich Ligands: These are essential for promoting the desired catalytic cycle while minimizing inhibition.[8] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both the oxidative addition and the final reductive elimination step, outcompeting catalyst inhibition.[7][8][9]
-
Pre-formed Catalysts: Using air- and moisture-stable Pd(II) precatalysts, such as XPhos Pd G2 or SPhos Pd G2, can improve reproducibility and activity.[9] These precatalysts are designed to efficiently generate the active Pd(0) species in situ.[9]
In-Depth Troubleshooting Guides
Problem: Low or No Product Conversion
Low conversion is a multifaceted problem. Use the following workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting low conversion.
-
Inactive Catalyst or Inefficient Precatalyst Activation
-
Cause: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced. This reduction can be inefficient, or the Pd(0) species can be deactivated by oxygen.[1][2] The piperidine nitrogen on your substrate may also be inhibiting the catalyst.
-
Solution:
-
Test Catalyst Activity: Run a control reaction with a simple, known substrate pair (e.g., phenylboronic acid and bromobenzene) to confirm your catalyst is active.[1]
-
Use Modern Precatalysts: Switch to a well-defined, air-stable Pd(II) precatalyst that incorporates a bulky, electron-rich phosphine ligand (e.g., XPhos-Pd-G2/G3/G4, SPhos-Pd-G2).[9] These are designed for challenging substrates and often show superior performance.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. A common method is to bubble an inert gas through the solvent for 15-30 minutes.[7]
-
-
-
Suboptimal Base Selection
-
Cause: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][10] An inappropriate base can be too weak, poorly soluble, or may interact unfavorably with the substrate or catalyst.
-
Solution:
-
Screen Bases: The optimal base is highly substrate-dependent. A screening of bases is recommended. Start with commonly used bases and vary their strength and solubility.
-
Recommended Bases for Screening:
-
-
-
Incorrect Solvent System
-
Cause: The solvent affects reagent solubility, the efficacy of the base, and the stability of the catalytic intermediates.[11][12] A biphasic system (e.g., Toluene/Water) can be effective, but the unique polarity of this compound may require different conditions.
-
Solution:
-
Screen Solvents: Evaluate a range of solvents. Polar aprotic solvents can sometimes be beneficial, but their role can be complex and is not solely dependent on dielectric constant.[13][14]
-
Recommended Solvents for Screening:
-
1,4-Dioxane / Water (e.g., 4:1): A classic Suzuki coupling solvent system.
-
Toluene / Water: Another common biphasic system.
-
THF (Tetrahydrofuran): A polar ethereal solvent.
-
CPME (Cyclopentyl methyl ether): A greener alternative to THF and dioxane with a high boiling point.[5]
-
-
-
Problem: Significant Protodeboronation
-
Cause: This side reaction involves the cleavage of the C-B bond by a proton source, often water, and is catalyzed by both acid and base.[3] Elevated temperatures and strong bases can exacerbate this issue.[1][7]
-
Solution:
-
Use Milder Conditions: Lower the reaction temperature and use a milder base like K₂CO₃ or even potassium fluoride (KF).[6]
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters). These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[4][7]
-
Minimize Water: Use anhydrous solvents and ensure your base is dry. While some water can be beneficial, excess water can promote this side reaction.[5]
-
Optimization Protocols & Data
Protocol 1: Systematic Screening of Reaction Parameters
This protocol describes a parallel screening experiment to efficiently identify optimal conditions.
-
Setup: In an array of reaction vials (e.g., in a 24-well plate), add a stir bar to each vial.
-
Reagent Dispensing:
-
To each vial, add the aryl halide (1.0 eq), this compound (1.2 eq), and the chosen base (2.0 eq).
-
Add the selected Palladium/Ligand system to each vial (e.g., 2 mol % Pd).
-
-
Inert Atmosphere: Place the reaction block in a glovebox or seal the vials and purge thoroughly with Argon or Nitrogen.
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration (e.g., 0.2 M).
-
Reaction: Heat the block to the desired temperature (e.g., 100 °C) with stirring for a set time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine conversion and identify major byproducts.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 75 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 88 |
| 5 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
Note: This data is illustrative and serves as an example of a screening setup.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base activates the boronic acid to facilitate the transmetalation step, where the organic group (R¹) is transferred from boron to palladium.[6] The choice of ligand (L) influences the rates of all three steps, especially for challenging substrates.[15][16]
Recommended Reaction Monitoring Techniques
Continuous monitoring of your reaction can provide crucial insights and prevent the need for repeat experiments.[17]
-
Thin-Layer Chromatography (TLC): A simple, cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of starting materials and can help identify the mass of the desired product and any side products (e.g., protodeboronated or homocoupled species).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor reactions in real-time by taking aliquots from the reaction mixture.[19] This technique is highly quantitative and provides definitive structural information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. azom.com [azom.com]
Technical Support Center: Purification of Products from 3-(Piperidin-1-ylmethyl)phenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 3-(Piperidin-1-ylmethyl)phenylboronic acid. The unique bifunctional nature of this reagent—possessing both a basic piperidine moiety and a reactive boronic acid—presents specific challenges and opportunities in purification that will be addressed herein.
Section 1: Understanding the Core Challenges
Reactions involving this compound, such as the widely used Suzuki-Miyaura coupling, can generate a complex mixture of products, byproducts, and residual reagents.[1][2] The primary purification hurdles stem from the inherent properties of the starting material and its derivatives.
Why is purification of these compounds often complex?
The difficulty in purifying reaction products of this compound arises from a combination of factors:
-
Basic Piperidine Nitrogen: The piperidine group imparts basicity to the molecule.[] This can lead to strong interactions with acidic silica gel during column chromatography, resulting in significant peak tailing and poor separation.[4][5]
-
Boronic Acid Functionality: Boronic acids are known to be "sticky" compounds that can adhere to silica gel.[6][7] They can also undergo undesirable side reactions such as protodeboronation (loss of the boronic acid group) or formation of boroxines (anhydrides).[8][9]
-
Palladium Catalyst Residues: Suzuki-Miyaura and similar cross-coupling reactions utilize palladium catalysts, which must be thoroughly removed from the final product, especially for pharmaceutical applications.[10][11][12][13] The basic piperidine nitrogen can chelate with palladium, making its removal more challenging.[13]
-
Common Byproducts: Typical impurities include homocoupled products from the boronic acid, protodeboronated starting material, and unreacted starting materials.[14][15]
Visualizing the Purification Strategy
A logical workflow is essential for tackling these purification challenges. The following diagram outlines a general strategy for purifying products from a Suzuki-Miyaura reaction involving this compound.
Caption: A general workflow for the purification of products from reactions involving this compound.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered in the laboratory.
Issue 1: My product is streaking badly on the silica gel column.
Q: I'm trying to purify my Suzuki coupling product using standard silica gel chromatography (e.g., with an ethyl acetate/hexanes solvent system), but the product is streaking down the column, and I'm getting poor separation. What's happening and how can I fix it?
A: This is a classic problem when dealing with basic compounds like those containing a piperidine ring. The streaking, or "tailing," is caused by the strong interaction between the basic nitrogen atom of your product and the acidic silanol groups on the surface of the silica gel.[4][5] This leads to a non-ideal equilibrium during elution, resulting in broad, streaky peaks.
Solutions:
-
Use a Basic Additive in the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[4][5] This additive will compete with your product for the acidic sites on the silica, leading to sharper peaks and improved separation.
-
Recommended Additives:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v) to the mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, often in a dichloromethane/methanol/ammonia mixture.
-
-
-
Consider Alternative Stationary Phases: If basic additives do not resolve the issue, or if your product is sensitive to bases, consider using a different type of chromatography.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be very effective.[6][7] You may need to add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure the piperidine is protonated, which can improve peak shape.[16]
-
Experimental Protocol: Flash Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5% triethylamine to the developing solvent to see if it improves the spot shape.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (without the basic additive initially).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. If the product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting the column with your chosen solvent system. After the non-polar impurities have eluted, introduce the mobile phase containing 0.5-1% triethylamine.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively volatile and should be removed with the solvent.
Issue 2: I'm struggling to remove the palladium catalyst.
Q: After my Suzuki reaction, I'm finding it difficult to remove the residual palladium catalyst. My product appears to be contaminated with a black or gray solid, and ICP-MS analysis shows high palladium levels. What are the best methods for palladium removal?
A: Removing palladium to parts-per-million (ppm) levels is crucial, especially in drug development. The basic piperidine moiety can chelate with palladium, making it more soluble in organic solvents and harder to remove by simple filtration.[13]
Solutions:
-
Filtration through Celite®: This is the first and simplest step. After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove insoluble palladium species.[10][11]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and efficient adsorbent for removing dissolved palladium.[12][13][17]
-
Protocol: Dissolve the crude product in a solvent like ethyl acetate or methanol. Add 5-10% by weight of activated carbon. Stir the mixture for 1-18 hours at room temperature or with gentle warming (40-50 °C). Filter the mixture through a thick pad of Celite® to remove the carbon.[13] Be aware that activated carbon can sometimes adsorb the desired product, so it's important to monitor for product loss.[13]
-
-
Palladium Scavengers: For more stubborn cases, scavenger resins are highly effective.[13] These are solid supports (like silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols or amines.
-
Procedure: After initial filtration, treat the solution of your crude product with the scavenger resin according to the manufacturer's instructions. The palladium binds to the resin, which is then simply filtered off.
-
Data Summary: Palladium Removal Techniques
| Method | Principle | Advantages | Disadvantages |
| Filtration through Celite® | Physical removal of insoluble particles | Simple, fast, inexpensive | Only removes heterogeneous Pd |
| Activated Carbon | Adsorption of dissolved Pd | Cost-effective, readily available | Can adsorb product, filtration of fine particles can be difficult |
| Scavenger Resins | Chelation of dissolved Pd | High efficiency, high selectivity | Higher cost, may require optimization of conditions |
Issue 3: I have significant amounts of boronic acid-related impurities.
Q: My crude NMR spectrum shows unreacted this compound and what I believe is the protodeboronated byproduct. How can I remove these?
A: Boronic acid-related impurities are common. Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent side reaction, especially under harsh basic or acidic conditions.[8][9]
Solutions:
-
Acid-Base Extraction: This is a powerful technique that leverages the basicity of your piperidine-containing product and the acidity of the boronic acid starting material.[18][19][20]
-
Rationale: By washing an organic solution of your crude product with an acidic aqueous solution (e.g., 1M HCl), your basic product will be protonated and move into the aqueous layer. The neutral protodeboronated byproduct will remain in the organic layer. The acidic boronic acid may also be partially extracted into the aqueous layer but can be separated in the next step.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with 1M HCl (aq). Your product should move into the aqueous layer.
-
Separate the layers. Discard the organic layer containing neutral impurities.
-
Basify the aqueous layer with a base like 1M NaOH or saturated sodium bicarbonate until it is basic (pH > 10).
-
Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
-
-
-
Specialized Boronic Acid Scavengers: There are commercially available scavenger resins with diol functionalities that can selectively bind to and remove boronic acids from a reaction mixture.
Troubleshooting Logic for Acid-Base Extraction
Caption: Decision tree for purification using acid-base extraction.
Section 3: Final Recommendations and Best Practices
-
Analyze at Each Step: Use TLC or LC-MS to monitor the progress of your purification after each major step (e.g., after filtration, after extraction). This will help you identify where losses are occurring or if a step is ineffective.
-
Consider Crystallization: For the final polishing step to obtain a highly pure, solid product, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.[21]
-
Protecting Groups: In complex syntheses, consider protecting the boronic acid as a more stable derivative, such as a pinacol ester or a trifluoroborate salt, to minimize side reactions like protodeboronation.[9][14]
By understanding the chemical properties of this compound and its derivatives, you can design a rational and efficient purification strategy. This guide provides the tools and troubleshooting logic to overcome the common challenges associated with these valuable chemical building blocks.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Common side reactions with 3-(Piperidin-1-ylmethyl)phenylboronic acid
Technical Support Center: 3-(Piperidin-1-ylmethyl)phenylboronic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges and optimize your experimental outcomes when using this versatile reagent.
The unique structure of this compound, featuring both a reactive boronic acid moiety and a basic tertiary amine, makes it a valuable building block. However, this combination can also lead to specific side reactions and experimental challenges. This guide is designed to explain the causality behind these issues and provide field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the likely causes?
Low or no yield in a Suzuki-Miyaura coupling is a common issue. With this specific boronic acid, the causes often trace back to its unique bifunctional nature.
Potential Cause A: Palladium Catalyst Inhibition
The piperidinyl nitrogen is a Lewis base and can coordinate to the electron-deficient palladium catalyst. This coordination can occupy a vacant site on the metal center, hindering the oxidative addition step or subsequent transmetalation, effectively poisoning the catalyst or forming a less active species.[1]
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to increase the palladium precatalyst loading (e.g., from 1 mol% to 3-5 mol%). This can overcome partial inhibition by ensuring a sufficient concentration of active catalyst.
-
Select a More Robust Ligand: The choice of phosphine ligand is critical.[2] Strongly coordinating, electron-rich, and sterically bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) can bind more tightly to the palladium center, reducing the likelihood of displacement by the piperidine nitrogen.[3][4]
-
Change Palladium Source: Pre-formed Pd(0) sources, such as Pd₂(dba)₃, may be less susceptible to initial inhibition than Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require an in situ reduction step where the amine can interfere.
Potential Cause B: Protodeboronation
Protodeboronation is a major side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying the boronic acid.[5][6] This can be catalyzed by acidic or basic conditions and is often exacerbated by the presence of water.[6][7][8]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dry. Use freshly distilled solvents and dry your base (e.g., K₃PO₄, K₂CO₃) in an oven before use.
-
Optimize the Base: Very strong bases can accelerate protodeboronation.[8] Consider using a milder base like K₃PO₄ or CsF. The amount of base is also crucial; use the minimum required for efficient catalysis (typically 2-3 equivalents).
-
Protect the Boronic Acid: For particularly challenging reactions, consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[6] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[6]
Question 2: I'm observing significant byproducts in my reaction mixture. How can I identify and minimize them?
The most common byproducts arise from the inherent reactivity of boronic acids. Identifying them is the first step toward suppression.
Common Side Products and Their Identification
| Byproduct Name | Structure | Typical Mass (M+H)⁺ | Identification Notes |
| Desired Product | Ar-Aryl' | Variable | Target mass for your specific cross-coupling. |
| Protodeboronation Product | Toluene, 3-(piperidin-1-ylmethyl)- | 176.28 | Loss of the B(OH)₂ group, replaced by H. A common and often major byproduct. |
| Homocoupling Product | Biphenyl, 3,3'-bis(piperidin-1-ylmethyl)- | 351.53 | Dimer of the boronic acid. Often forms in the presence of oxygen or with certain Pd(II) precatalysts.[9][10] |
Troubleshooting Workflow for Byproduct Formation
The following workflow can help diagnose and address the formation of unwanted side products.
Caption: Troubleshooting workflow for byproduct minimization.
Minimizing Homocoupling: Homocoupling is often mediated by oxygen or direct reaction with Pd(II) precatalysts.[9][10]
-
Rigorous Oxygen Exclusion: Sparge your reaction solvent with nitrogen or argon for at least 30 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.[10]
-
Stoichiometry Control: Avoid using a large excess of the boronic acid, as this can favor homocoupling. An excess of 1.1 to 1.3 equivalents is typically sufficient.
Question 3: How should I properly handle and store this compound to ensure its long-term stability?
Boronic acids are susceptible to dehydration upon storage, which can impact reactivity and weighing accuracy.
Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric moisture.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Container: Use a tightly sealed container, preferably with a PTFE-lined cap. For added protection, place the container inside a desiccator.
Understanding Boroxine Formation: Upon exposure to air or heat, three molecules of boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine.
Caption: Dehydration of boronic acid to form a boroxine.
While boroxines are often competent in Suzuki couplings, their formation changes the molecular weight. If significant dehydration has occurred, using the material "as is" will result in adding less than the desired molar equivalent. If you suspect boroxine formation, it is often best to use the material directly but account for the change in molecular weight, or to purchase a fresh batch for sensitive applications.
Question 4: The boronic acid is supplied as a hydrochloride salt. How does this affect my reaction setup?
Some suppliers provide aminoboronic acids as hydrochloride (HCl) salts to improve their shelf-life and handling characteristics. The piperidinyl nitrogen is protonated, which prevents it from interfering with the boronic acid moiety or coordinating to metals during storage.
Experimental Adjustments: If you are using the HCl salt, you must add an additional equivalent of base to your reaction mixture. This extra base is required to neutralize the HCl and liberate the free-base form of the boronic acid, which is the active nucleophile in the Suzuki coupling.
Recommended Protocol for HCl Salts:
-
To your reaction vessel, add the aryl halide (1.0 equiv), the this compound HCl (1.2 equiv), and the primary base for the coupling (e.g., K₃PO₄, 3.0 equiv).
-
Add one additional equivalent of the base (1.0 equiv) to neutralize the HCl salt. The total amount of base would therefore be 4.0 equivalents.
-
Proceed with the addition of solvent, catalyst, and ligand under an inert atmosphere as per your standard protocol.
Failure to add this extra equivalent of base is a common reason for reaction failure, as the catalytic cycle cannot proceed efficiently under acidic conditions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(Piperidin-1-ylmethyl)phenylboronic acid
Welcome to the technical support center for 3-(Piperidin-1-ylmethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific arylboronic acid. Here, we address common experimental challenges through a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura reactions involving this substrate are frequently traced back to the stability of the boronic acid itself. The primary culprits are typically protodeboronation and oxidative degradation.[1][2]
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond, which effectively destroys your starting material.[3] This process is highly dependent on pH and can be accelerated under both acidic and basic conditions.[4][5] For your specific molecule, the presence of the basic piperidinyl moiety could create a localized high pH environment or even catalyze the degradation.
-
Oxidative Degradation: Arylboronic acids can be oxidized to the corresponding phenols, another common pathway for reagent loss.[6][7][8][9] This is often exacerbated by the presence of dissolved oxygen in the reaction mixture, especially in the presence of a palladium catalyst which can promote such side reactions.[2]
-
Catalyst Inactivity: Ensure your palladium source is active. Pd(0) is the active species, and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[10]
To troubleshoot, start by rigorously degassing your solvents and running the reaction under a strict inert atmosphere (Nitrogen or Argon) to minimize oxidation.[1] Then, consider the stability of your boronic acid under the specific base and temperature conditions you are using.
Q2: I suspect my boronic acid is degrading upon storage or during the reaction setup. How can I confirm this and what is the primary degradation pathway I should investigate?
A2: The most common non-reaction degradation pathway for solid boronic acids is the formation of a cyclic trimeric anhydride called a boroxine .[11][12] This is a dehydration reaction where three molecules of the boronic acid condense, releasing three molecules of water.
B O
O B
B O
>]; }
Water [label="+ 3 H₂O"];
{rank=same; B1; B2; B3;} B1 -> Boroxine:B1 [label=" Dehydration", fontcolor="#EA4335"]; B2 -> Boroxine:B2; B3 -> Boroxine:B3; Boroxine:O1 -> Boroxine:B2; Boroxine:O2 -> Boroxine:B3; Boroxine:O3 -> Boroxine:B1;
Boroxine -> Water [label=" Hydrolysis", fontcolor="#4285F4"];
// Invisible edges for layout edge[style=invis]; B1 -> B2; B2 -> B3; Boroxine -> Water; } DOT Caption: Equilibrium between boronic acid and its boroxine trimer.
While boroxine formation is reversible upon addition of water, it can complicate experiments by altering the stoichiometry.[13][14] If you weigh out what you believe is the boronic acid but a significant portion is the boroxine, you will be adding fewer moles of the reagent than calculated.
Verification: You can check for boroxine formation using ¹¹B NMR spectroscopy. The boronic acid will have a characteristic chemical shift, while the boroxine will appear at a different chemical shift.[15] Alternatively, a simple purity check by HPLC can reveal the presence of multiple species.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Protodeboronation
Issue: Consistently low yields and formation of 1-(piperidin-1-ylmethyl)benzene as a byproduct, confirmed by GC-MS or LC-MS.
Underlying Cause: Protodeboronation is the cleavage of the C-B bond, which is often catalyzed by aqueous acidic or basic conditions.[3][16] The rate of protodeboronation is highly pH-dependent.[4][17] For electron-rich arylboronic acids, the reaction can proceed even under seemingly mild conditions. The piperidinyl group in your molecule is a basic nitrogen atom, which could lead to self-catalysis or complex degradation pathways under neutral pH conditions via zwitterionic species.[3]
-
Preparation: Prepare a series of buffered solutions (e.g., pH 4, 7, 9, 11) using a suitable organic/aqueous solvent system (e.g., Dioxane/Water) that mimics your reaction conditions.
-
Reaction Setup: In separate vials, dissolve a known concentration of this compound in each buffered solution. Add an internal standard for quantitative analysis.
-
Monitoring: Maintain the vials at your intended reaction temperature. At timed intervals (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot from each vial.
-
Analysis: Quench the aliquot and analyze by HPLC or UPLC-MS to quantify the remaining boronic acid and the formation of the protodeboronated byproduct.[15][18]
-
Data Interpretation: Plot the concentration of the boronic acid versus time for each pH. The rate of degradation will indicate the pH at which your substrate is least stable.
| Strategy | Principle | Causality & Field Insight |
| Use Anhydrous Conditions | Minimize the proton source (water) required for protodeboronation. | While challenging for many Suzuki protocols that require aqueous base, using anhydrous solvents with bases like K₃PO₄ or CsF can significantly reduce this side reaction.[10] |
| Use a "Slow-Release" Strategy | Protect the boronic acid from the reaction conditions until it is needed for the catalytic cycle. | Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[1][19] These are generally more resistant to protodeboronation and hydrolyze in situ to release the active boronic acid at a controlled rate, keeping its standing concentration low.[2][20] |
| Optimize Base and Temperature | Find conditions where the rate of cross-coupling is significantly faster than the rate of protodeboronation. | Sometimes a weaker base (e.g., K₂CO₃ vs. Cs₂CO₃) or a lower temperature can disproportionately slow the degradation pathway compared to the desired reaction. This is often a trade-off with reaction time. |
Guide 2: Identifying and Preventing Oxidative Degradation
Issue: Reaction mixture turns dark, and analysis shows the presence of 3-(piperidin-1-ylmethyl)phenol. Yields are inconsistent.
Underlying Cause: Arylboronic acids are susceptible to oxidation, particularly at physiological or basic pH.[21][22] The oxidation converts the boronic acid to a phenol.[6][23] This process can be accelerated by trace metals and, critically, by the palladium catalyst itself, especially if oxygen is present. Pd(II) species, in particular, can promote the homocoupling of boronic acids, an oxidative process.[2]
This is less about a new analytical experiment and more about rigorously applying best practices to your reaction setup.
-
Solvent Degassing: Before use, thoroughly degas all solvents (both organic and aqueous). The "freeze-pump-thaw" method (3 cycles) is highly effective. For routine work, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is often sufficient.
-
Solid Handling: Add all solid reagents (boronic acid, aryl halide, base, catalyst) to the reaction flask.
-
Inerting the Flask: Seal the flask with a septum and purge the headspace by evacuating under vacuum and backfilling with inert gas. Repeat this cycle at least three times.
-
Solvent Transfer: Transfer the degassed solvents to the reaction flask via cannula or syringe under a positive pressure of inert gas.
-
Reaction: Maintain a positive pressure of inert gas (e.g., using a balloon or a manifold) throughout the entire course of the reaction.
| Strategy | Principle | Causality & Field Insight |
| Rigorous Degassing | Remove dissolved O₂, the primary oxidant. | This is the most critical and often overlooked step. Inconsistent degassing is a major source of irreproducible results in cross-coupling chemistry.[24] |
| Use a Pd(0) Source | Minimize the presence of Pd(II) species that can promote oxidative side reactions. | While Pd(II) precatalysts are common, starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst that rapidly generates Pd(0) can sometimes lead to cleaner reactions.[10] |
| Add Antioxidants | Scavenge reactive oxygen species (ROS). | In biological applications, antioxidants are sometimes used, but this is less common in synthesis as it can interfere with the catalyst. A better approach is to prevent oxygen ingress in the first place. |
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. benchchem.com [benchchem.com]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
Overcoming poor reactivity of 3-(Piperidin-1-ylmethyl)phenylboronic acid
Introduction
Welcome to the technical support guide for 3-(Piperidin-1-ylmethyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile building block in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structure of this reagent, featuring a Lewis basic piperidinomethyl group in proximity to the boronic acid moiety, presents specific challenges that can lead to poor reactivity, low yields, and inconsistent results.
This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section grounded in mechanistic principles and field-proven solutions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound in cross-coupling reactions. Each question is followed by a root cause analysis and actionable troubleshooting strategies.
FAQ 1: Why is my Suzuki-Miyaura coupling reaction failing or giving very low yields?
Root Cause Analysis:
The primary challenge with this compound arises from the intramolecular interaction between the tertiary amine of the piperidine ring and the Lewis acidic boron center. While a direct dative B-N bond can form, studies on analogous ortho-aminomethyl arylboronic acids suggest that in protic media, the system often exists as a dynamic equilibrium involving a solvent-inserted ion pair.[1][2] This interaction, along with the inherent Lewis basicity of the nitrogen, can lead to several distinct problems:
-
Catalyst Inhibition/Deactivation: The lone pair on the piperidine nitrogen can coordinate to the palladium(0) or palladium(II) center of the catalyst.[3] This coordination can occupy a vacant site on the palladium, hindering the oxidative addition step or subsequent transmetalation, thereby poisoning the catalyst and stalling the catalytic cycle.
-
Poor Transmetalation Efficiency: For transmetalation to occur efficiently in the Suzuki-Miyaura reaction, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., Ar-B(OH)₃⁻).[4][5][6] The intramolecular B-N interaction can affect the pKa of the boronic acid and its availability to react with the external base, potentially slowing down the formation of the active boronate.
-
Protodeboronation: Like many boronic acids, this reagent is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water, facilitated by the base), replacing the boronic acid group with a hydrogen atom.[7] This irreversible process consumes the starting material and is a common cause of low yields.
Troubleshooting Strategies:
Your primary goal is to mitigate the negative effects of the pendant amine group while promoting the desired catalytic cycle. This can be achieved by carefully selecting the catalyst system and reaction conditions.
A. Strategic Ligand Selection:
The choice of phosphine ligand is critical. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective as they do not adequately stabilize the palladium center or promote the key steps of the catalytic cycle in the face of catalyst inhibition.[8]
-
Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos .[9][10] These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination from the pendant amine. Their electron-rich nature accelerates both the oxidative addition and the rate-limiting reductive elimination steps, helping the desired reaction outcompete catalyst deactivation pathways.[9]
B. Optimization of the Base and Solvent System:
The base is not merely an activator but a key player that influences the entire reaction outcome.[11][12]
-
Base Selection: While potassium carbonate (K₂CO₃) is common, it may not be optimal here. A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective. These bases can facilitate the formation of the boronate species more efficiently, even with the competing intramolecular amine interaction.[10][13]
-
Solvent System: Anhydrous solvent systems can suppress the competing protodeboronation reaction.[14] A common and effective choice is a mixture of an ethereal solvent like 1,4-dioxane or THF with a minimal amount of water, or completely anhydrous conditions using a polar aprotic solvent like DMF or DME.
C. Use of Modern Precatalysts:
To ensure the formation of the active Pd(0) species and improve reproducibility, consider using modern palladium precatalysts. Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable and generate the active L-Pd(0) species reliably upon heating.[8]
Visualizing the Problem: Intramolecular Interactions
The diagram below illustrates the equilibrium states of an ortho-aminomethyl arylboronic acid in solution, which is analogous to the meta-substituted compound of interest. The key takeaway is the presence of species that can interfere with the standard Suzuki-Miyaura pathway.
Caption: Equilibrium states of aminomethylphenylboronic acid.
FAQ 2: I see significant formation of a byproduct that appears to be toluene (if my starting material was 3-(piperidin-1-ylmethyl)toluene). What is happening?
Root Cause Analysis:
This observation is a classic sign of protodeboronation .[7] As mentioned in FAQ 1, this is the hydrolysis of the carbon-boron bond, which replaces the boronic acid functional group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and can become the dominant pathway if the desired cross-coupling is slow. For substrates prone to catalyst inhibition, the catalytic cycle slows down, giving more time for protodeboronation to occur.
Troubleshooting Strategies:
To overcome protodeboronation, you must either accelerate the rate of the Suzuki coupling so it outcompetes the decomposition, or modify the boronic acid to be more stable under the reaction conditions.
A. Convert to a Boronic Ester (Pinacol Ester):
Boronic esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.[15] They act as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low steady-state concentration of the more sensitive free acid.[15] This is a highly effective and widely adopted strategy.
-
Recommendation: Convert this compound to its pinacol ester derivative before the coupling reaction. The resulting boronate ester can then be used directly in the Suzuki-Miyaura coupling, often leading to dramatically improved yields. See Protocol 2 for a detailed procedure.
B. Use Anhydrous Conditions:
Since water is a key ingredient for protodeboronation, running the reaction under strictly anhydrous conditions can suppress this side reaction.
-
Recommendation: Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene, or DMF). Employ a base that does not generate water, such as potassium tert-butoxide (KOtBu) or potassium trimethylsilanolate (KOSiMe₃).[14] Note that these are very strong bases and may not be compatible with all functional groups.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a typical aryl bromide, employing a modern catalyst system to overcome inhibition.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
XPhos Pd G3 (precatalyst, 2 mol%)
-
XPhos (ligand, 2.2 mol% - optional, but can improve results)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.5 mmol).
-
In a separate vial, weigh the XPhos Pd G3 precatalyst (0.01 mmol) and additional XPhos ligand (0.011 mmol).
-
Seal the reaction vial with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Under the inert atmosphere, add the catalyst and ligand to the reaction vial.
-
Add anhydrous 1,4-dioxane (0.4 M relative to the aryl bromide, e.g., 1.25 mL) and degassed water (10% v/v, e.g., 0.125 mL) via syringe.
-
Seal the vial tightly and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Boronate Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve this compound (e.g., 5 mmol) and pinacol (5.5 mmol) in toluene (50 mL).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
The resulting crude pinacol ester is often of sufficient purity to be used directly in the Suzuki coupling (as described in Protocol 1, substituting the boronic acid with 1.2 equiv of the pinacol ester). If necessary, it can be purified by chromatography or recrystallization.
Comparative Data: The Impact of Ligand and Base Selection
The following table provides an illustrative comparison of expected outcomes based on literature precedents for similar challenging substrates.[8][9][10] Actual yields will vary depending on the specific coupling partners.
| Pd Source | Ligand | Base | Solvent | Expected Yield | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | < 20% | Prone to catalyst inhibition and significant protodeboronation. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | > 85% | Recommended starting point. Bulky, electron-rich ligand overcomes inhibition. |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | > 80% | Another excellent choice. SPhos is highly effective for many heteroaryl couplings. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 30-60% | Moderate improvement over PPh₃ but can still suffer from slow turnover. |
| XPhos Pd G3 | (internal) | K₃PO₄ | t-AmylOH/H₂O | > 90% | Precatalyst ensures efficient generation of active Pd(0). |
Troubleshooting Workflow
If you encounter poor results, follow this logical workflow to diagnose and solve the issue.
References
- 1. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Piperidin-1-ylmethyl)phenylboronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3-(Piperidin-1-ylmethyl)phenylboronic acid (CAS: 1032610-59-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions for scientists using this versatile reagent. As a substituted phenylboronic acid featuring a basic piperidinylmethyl group, this compound presents unique challenges and opportunities in synthesis, particularly in palladium-catalyzed cross-coupling reactions.
I. Compound Overview & Key Properties
This compound is an organoboron compound with the molecular formula C₁₂H₁₈BNO₂. It serves as a valuable building block in medicinal chemistry and materials science, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of the tertiary amine (piperidine) introduces a basic site, which can influence the compound's stability, solubility, and reactivity in nuanced ways compared to simple arylboronic acids.
Molecular Structure:
-
Core: A phenylboronic acid moiety.
-
Substituent: A piperidin-1-ylmethyl group at the meta-position.
-
Key Feature: The basic nitrogen atom in the piperidine ring.
This structure means the compound can exist as a free base or as a salt (e.g., hydrochloride salt), which significantly impacts its properties.[1]
II. Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the handling, storage, and use of this compound in experimental workflows.
A. Handling and Storage
Question 1: What are the optimal storage conditions for this boronic acid to ensure long-term stability?
Answer: Proper storage is critical to prevent degradation. Boronic acids, in general, are susceptible to moisture, heat, and oxidation.[2][3] For this compound, the following conditions are recommended:
-
Temperature: Refrigerate at 2-8°C for long-term storage.[3][4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]
-
Moisture: Keep the container tightly sealed to protect from moisture, which can cause hydrolysis and promote decomposition.[3][5] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, a process that is often reversible but can complicate stoichiometry if not accounted for.[6][7]
Question 2: I've noticed the solid material appears clumpy. Is it still usable?
Answer: Clumping or caking is often a sign of moisture absorption.[5] While the compound may still be usable, this indicates improper storage. The presence of water can interfere with reactions and promote side reactions like protodeboronation.
Recommendation: Before use, dry the material thoroughly under high vacuum for several hours. For critical applications, it is advisable to re-analyze the purity of the reagent or use a fresh, properly stored batch.
B. Solubility Issues
Question 3: I'm having trouble dissolving the boronic acid in my reaction solvent. What solvents are recommended?
Answer: The solubility of phenylboronic acids is highly dependent on the solvent's polarity.[8][9] Phenylboronic acid itself shows good solubility in polar organic solvents like ethers and ketones, but poor solubility in nonpolar hydrocarbons.[8][9][10]
The piperidinylmethyl group on this specific compound adds a basic handle, which can be used to modify its solubility.
-
Free Base Form: Expected to be soluble in polar organic solvents such as THF, Dioxane, DMF, and alcohols.
-
Hydrochloride Salt Form: The HCl salt form will have significantly better solubility in protic solvents like water or alcohols, but reduced solubility in less polar aprotic solvents like dioxane or toluene.[1]
Troubleshooting Solubility:
-
Check the Form: Verify if you are using the free base or a salt form (e.g., HCl salt). This is the most common source of solubility mismatch.
-
Solvent Selection: Choose a solvent system appropriate for the form of your boronic acid and the requirements of your reaction (e.g., Suzuki coupling).
-
Gentle Heating: Gentle warming and sonication can aid dissolution.
-
Co-Solvent Systems: For Suzuki reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) is common and can improve the solubility of both the boronic acid and the inorganic base.[11]
| Solvent Class | Expected Solubility (Free Base) | Notes |
| Ethers (THF, Dioxane) | High | Common solvents for Suzuki coupling. |
| Alcohols (MeOH, EtOH) | High | Can participate in reactions; use with caution. |
| Apolar (Hexanes, Toluene) | Low to Moderate | Toluene is often used in Suzuki reactions, but a co-solvent may be needed. |
| Polar Aprotic (DMF, DMSO) | High | Ensure they are anhydrous as they are hygroscopic. |
C. Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is the most common application for this reagent. However, its unique structure can lead to specific challenges.
Question 4: My Suzuki coupling reaction has a very low yield or failed completely. What are the first things to check?
Answer: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is necessary.[12]
-
Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligand are active. Many modern catalysts (e.g., Buchwald-type) are air-stable but can degrade over time. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[11][12]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid.[11][12] Ensure your solvents are properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Confirm the purity and integrity of your boronic acid, aryl halide, and base.
-
Base Selection: The choice of base is critical and can be a source of failure.
Question 5: I am observing a significant amount of a side product that appears to be benzene with a piperidinylmethyl group. What is happening?
Answer: You are likely observing the product of protodeboronation . This is a common and problematic side reaction where the C-B bond is cleaved and replaced with a C-H bond, consuming your starting material.[13][14]
Caption: Mechanism of base-catalyzed protodeboronation.
Factors that promote protodeboronation:
-
Excess Base/Strong Base: Strong bases can accelerate the decomposition.[13][15]
-
High Temperatures: Extended reaction times at high temperatures increase the likelihood of this side reaction.
-
Water Content: The presence of water is often required for protonolysis.
-
Electronic Effects: The electron-donating nature of the piperidinylmethyl group can make the ipso-carbon more susceptible to protonation.
Solutions to Minimize Protodeboronation:
-
Choice of Base: Switch to a milder base. K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH or Na₂CO₃ for delicate substrates.[13]
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[14][16] MIDA boronates are particularly effective as they undergo slow, controlled hydrolysis under the reaction conditions, keeping the instantaneous concentration of the unstable free boronic acid low.[16]
-
Anhydrous Conditions: While counterintuitive for some Suzuki protocols, minimizing water can sometimes suppress protodeboronation.
-
Highly Active Catalyst: Use a modern, highly active catalyst/ligand system (e.g., a Buchwald G3 precatalyst with SPhos or XPhos).[12] This accelerates the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[14]
Question 6: Could the piperidine nitrogen be interfering with the palladium catalyst?
Answer: Yes, this is a distinct possibility. Tertiary amines can act as ligands and coordinate to the palladium center. This coordination can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle (e.g., oxidative addition or reductive elimination).
Troubleshooting Catalyst Inhibition:
-
Ligand Choice: Use a bulky, electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands). [12]These ligands are designed to be sterically demanding and may discourage the coordination of the substrate's amine group.
-
Salt Form: Using the hydrochloride salt of the boronic acid can be an effective strategy. The protonated piperidinium ion (R-NH⁺) will not coordinate to the palladium catalyst, freeing it to participate in the desired catalytic cycle.
III. Recommended Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction using this compound, designed to minimize common side reactions.
Step-by-Step Suzuki-Miyaura Coupling Protocol
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Caption: A decision-tree workflow for troubleshooting a failed Suzuki coupling reaction.
IV. References
-
BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--
-
BenchChem. Technical Support Center: Protodeboronation in Suzuki Reactions. --INVALID-LINK--
-
Lab Alley. How to Store Boric Acid. --INVALID-LINK--
-
BenchChem. Methyl Boronic Acid: A Technical Guide to Stability and Handling. --INVALID-LINK--
-
Wikipedia. Protodeboronation. --INVALID-LINK--
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--
-
BenchChem. Understanding Boronic Acids: Properties, Handling, and Sourcing. --INVALID-LINK--
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--
-
U.S. Borax. Borate handling and storage. --INVALID-LINK--
-
CymitQuimica. (3-(Piperidin-1-ylmethyl)phenyl)boronic acid. --INVALID-LINK--
-
Reddit. Diagnosing issues with a failed Suzuki coupling? --INVALID-LINK--
-
Wikipedia. Phenylboronic acid. --INVALID-LINK--
-
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
LookChem. This compound CAS NO.1032610-59-5. --INVALID-LINK--
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ChemicalBook. Phenylboronic acid:Synthesis,reactions. --INVALID-LINK--
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YouTube. Masking Boronic Acids for Suzuki Coupling. --INVALID-LINK--
-
FAQ-Organic-Chemistry.com. What are the benefits and uses of Phenylboronic Acid for release and response? --INVALID-LINK--
-
Assignment Point. Phenylboronic acid (Properties, Uses). --INVALID-LINK--
-
American Chemical Society. Phenylboronic acid. --INVALID-LINK--
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. --INVALID-LINK--
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. --INVALID-LINK--
-
Fisher Scientific. eMolecules this compound, HCl. --INVALID-LINK--
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BLDpharm. (3-(Piperidin-1-yl)phenyl)boronic acid. --INVALID-LINK--
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Sigma-Aldrich. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride. --INVALID-LINK--
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Wikipedia. Boronic acid. --INVALID-LINK--
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. --INVALID-LINK--
References
- 1. eMolecules this compound, HCl | 1072946-21-4 | Fisher Scientific [fishersci.com]
- 2. laballey.com [laballey.com]
- 3. benchchem.com [benchchem.com]
- 4. 634905-21-8|(3-(Piperidin-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. borax.com [borax.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. assignmentpoint.com [assignmentpoint.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Removal of Boronic Acid Impurities
Welcome to the technical support center for the purification of reaction mixtures containing boronic acid impurities. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties can present significant challenges during product purification. This guide provides in-depth, experience-driven answers to common issues encountered in the lab, helping you to streamline your workflow and enhance the purity of your target compounds.
Section 1: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is often the first line of defense for removing boronic acid impurities. Its effectiveness hinges on the differential solubility of the boronic acid and the desired product between two immiscible liquid phases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard aqueous workup isn't removing the boronic acid impurity. What's going wrong?
A1: This is a frequent challenge, often arising from insufficient partitioning of the boronic acid into the aqueous phase. Here’s a breakdown of the likely causes and solutions:
-
Insufficiently Basic Wash: Boronic acids are weak Lewis acids and require a sufficiently high pH to be deprotonated to their more water-soluble boronate salt form.[1] A simple water wash is often ineffective.
-
Product's Polarity: If your desired product possesses polar functional groups, it may have some solubility in the basic aqueous layer, leading to product loss.
-
Troubleshooting:
-
Solvent Selection: Switch to a more non-polar organic solvent for your extraction, such as diethyl ether or toluene, to minimize the partitioning of your polar product into the aqueous phase.[1]
-
Back-Extraction: After the initial basic extraction, you can acidify the aqueous layer and re-extract with an organic solvent to recover any lost product.
-
-
-
Complex Formation: In some cases, boronic acids can form complexes that alter their expected solubility.
Q2: I'm losing my desired product in the aqueous layer during the basic wash. How can I prevent this?
A2: This indicates that your product is also being extracted into the basic aqueous phase, likely due to acidic functional groups or high polarity.
-
pH Optimization: Carefully adjust the pH of the aqueous wash. You want a pH that is high enough to deprotonate the boronic acid but not so high that it deprotonates and solubilizes your product. This may require some experimentation with different bases (e.g., sodium bicarbonate vs. sodium hydroxide). The pKa of arylboronic acids is generally around 8-10.
-
Use of Complexing Agents: A highly effective strategy is to add a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash.[1][3] Sorbitol forms a highly water-soluble anionic complex with the boronate, dramatically increasing its partitioning into the aqueous layer without significantly affecting the solubility of many organic products.[1]
Workflow for Enhanced Liquid-Liquid Extraction
Caption: Decision workflow for basic liquid-liquid extraction.
Section 2: Solid-Phase Extraction (SPE) & Scavenger Resins
When LLE is insufficient or impractical, solid-phase extraction using scavenger resins offers a highly selective and efficient alternative. These functionalized solid supports are designed to irreversibly bind and remove specific impurities.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product and the boronic acid are co-eluting during silica gel chromatography. What should I do?
A1: Co-elution on silica is a common problem due to the polar nature of many boronic acids.[1] In this scenario, scavenger resins are often the most effective solution.
-
Mechanism of Action: Scavenger resins for boronic acids are typically functionalized with diol groups, such as diethanolamine (DEAM) or other 1,2-diols.[5][6][7] These diols react with the boronic acid to form a stable cyclic boronate ester, effectively sequestering it onto the solid support.
-
Recommended Resins:
-
Diethanolaminomethyl Polystyrene (DEAM-PS): A widely used and effective scavenger for boronic acids.[5]
-
Silica-bound Diethanolamine (SiliaMetS® DEAM): Offers the same functionality as DEAM-PS but with the mechanical and thermal stability of a silica support.[8]
-
Silica-bound Diol (SiliaBond Diol): Another effective silica-based scavenger for boronic acids.[7][9]
-
Q2: How do I choose the right scavenger resin and determine the optimal conditions?
A2: The choice of resin and experimental conditions depends on your specific reaction mixture.
| Resin Functional Group | Support | Key Advantages | Typical Solvents |
| Diethanolamine (DEAM) | Polystyrene or Silica | High efficiency for boronic acid sequestration.[5][6] | DCM, THF, Acetonitrile |
| Diol | Silica | Good for scavenging boronic acids.[7][9] | DCM, THF, Acetonitrile |
| Guanidine | Silica | Strong scavenger for boronic and phenolic acids.[7] | Methanol, Acetonitrile |
Experimental Protocol: Boronic Acid Scavenging with DEAM Resin
-
Dissolve Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, THF).
-
Add Scavenger Resin: Add 2-4 equivalents of the DEAM scavenger resin relative to the initial amount of the limiting reagent.
-
Stir: Stir the suspension at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Filter: Filter the mixture to remove the resin.
-
Wash: Wash the resin with a small amount of the solvent.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Q3: The scavenger resin is not removing all of the boronic acid impurity. What can I do?
A3: Incomplete scavenging can be due to several factors:
-
Insufficient Equivalents: The capacity of the resin may have been exceeded. Try increasing the equivalents of the scavenger resin.
-
Reaction Time: The scavenging reaction may not have reached completion. Increase the stirring time.
-
Solvent Effects: The chosen solvent may not be optimal for the scavenging reaction. Try a different solvent in which your product is soluble.
-
Steric Hindrance: A highly sterically hindered boronic acid may react more slowly with the resin. In such cases, a longer reaction time or gentle heating may be necessary.
Caption: Workflow for purification using a scavenger resin.
Section 3: Alternative and Advanced Techniques
For particularly challenging separations, a combination of techniques or more advanced methods may be required.
Frequently Asked questions (FAQs) & Troubleshooting
Q1: Are there any other chemical modification techniques to facilitate boronic acid removal?
A1: Yes, converting the boronic acid to a different species can significantly alter its properties and make it easier to remove.
-
Conversion to Trifluoroborate Salts: Boronic acids can be readily converted to their corresponding potassium trifluoroborate salts (R-BF₃K) by treatment with KHF₂. These salts are typically crystalline, air-stable solids that are often easier to separate from the desired product by crystallization or chromatography.
-
Formation of Diethanolamine Adducts: As mentioned in the context of scavenger resins, free diethanolamine can be used to form a crystalline adduct with the boronic acid, which may precipitate from the reaction mixture.[3] The free boronic acid can be regenerated by treatment with acid.[10]
Q2: When should I consider preparative HPLC?
A2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful purification technique that should be considered when:
-
High Purity is Required: For applications in drug development and for generating analytical standards, prep-HPLC can provide very high levels of purity.
-
Small Scale: It is well-suited for purifying small to moderate quantities of material (mg to g scale).
-
Challenging Separations: When other methods have failed to provide adequate separation of the product from the boronic acid impurity, prep-HPLC is often the solution. A C18 column is commonly used for the separation of boronic acids.
Q3: Can I simply decompose the excess boronic acid?
A3: In some cases, it may be possible to decompose the residual boronic acid through protodeboronation, especially for sterically hindered or electron-rich arylboronic acids.[5] This can sometimes be achieved by extending the reaction time under basic conditions or by heating with aqueous hydroxide.[5] However, this approach needs to be carefully evaluated to ensure that the desired product is stable under these conditions and that the deboronated byproduct is easily separable.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. suprasciences.com [suprasciences.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of 3-(Piperidin-1-ylmethyl)phenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-(Piperidin-1-ylmethyl)phenylboronic acid. Our focus is on strategic catalyst selection to minimize side products and maximize the yield of your desired biaryl compounds.
The presence of a tertiary amine, such as the piperidinomethyl group on the phenylboronic acid, introduces a unique set of challenges in palladium-catalyzed cross-coupling reactions. The Lewis basic nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of undesired side-products. This guide will help you navigate these challenges and achieve successful and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction is sluggish or stalls completely. What is causing this, and how can I resolve it?
Potential Cause 1: Catalyst Inhibition by the Tertiary Amine
The lone pair of electrons on the piperidine nitrogen can coordinate to the palladium catalyst, forming a stable complex that is less catalytically active. This sequestration of the catalyst can slow down or completely halt the reaction.
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the tertiary amine to the palladium center. Buchwald ligands such as SPhos and XPhos are excellent choices for this purpose. N-heterocyclic carbene (NHC) ligands are also effective due to their strong σ-donating properties, which create a stable bond with palladium and can prevent displacement by the amine.
-
Increase Catalyst Loading: A simple, albeit less elegant, solution is to increase the palladium catalyst loading. This can compensate for the portion of the catalyst that is inhibited by the amine. Start by increasing the loading in small increments (e.g., from 2 mol% to 5 mol%).
-
Protect the Amine: In challenging cases, a temporary protection of the amine group can be considered. However, this adds extra steps to your synthesis (protection and deprotection) and is generally a last resort.
Potential Cause 2: Inefficient Oxidative Addition
If you are using an aryl chloride as your coupling partner, the oxidative addition step can be slow, leading to an overall sluggish reaction.
Recommended Solutions:
-
Use a More Active Catalyst System: For aryl chlorides, a more active catalyst system is often required. Combinations like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃) or specialized pre-catalysts are often effective.[1]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for oxidative addition. Monitor for potential decomposition of starting materials or product.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side product?
Potential Cause 1: Presence of Oxygen
Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.
Recommended Solution:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.
Potential Cause 2: Use of a Pd(II) Pre-catalyst
Pd(II) pre-catalysts can directly promote the homocoupling of boronic acids before being reduced to the active Pd(0) species.
Recommended Solution:
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize homocoupling at the beginning of the reaction.
-
Add a Reducing Agent: If using a Pd(II) pre-catalyst, the addition of a mild reducing agent can facilitate its rapid reduction to Pd(0).
Q3: Protodeboronation is a major issue, leading to low yields of my desired product. What are the best strategies to prevent this?
Potential Cause: Unstable Boronic Acid
The carbon-boron bond can be susceptible to cleavage, especially under basic conditions and in the presence of water, replacing the boronic acid group with a hydrogen atom.
Recommended Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2]
-
Anhydrous Conditions: While some water can be beneficial for the Suzuki reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and reagents can help mitigate this.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.
Frequently Asked Questions (FAQs)
What is the best general-purpose catalyst for the Suzuki coupling of this compound?
For a good starting point, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended. These ligands have demonstrated excellent performance in couplings involving substrates with potentially coordinating groups.
Which base should I choose for my reaction?
The choice of base is critical. For substrates with amine functionalities, milder inorganic bases are generally preferred to avoid side reactions. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[2] Stronger bases like sodium hydroxide or alkoxides should be used with caution as they can promote protodeboronation.
What is the optimal solvent system?
A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, THF/water, or toluene/water. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the transmetalation step. The optimal ratio will depend on the specific substrates and should be empirically determined.
How can I effectively purify my product, which contains a basic piperidine moiety?
Purification of basic compounds on silica gel can sometimes be challenging due to interactions with the acidic silica.
-
Column Chromatography with a Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will help to prevent streaking and improve the separation.
-
Acid-Base Extraction: The basic nature of your product can be used to your advantage in a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.
Experimental Protocols and Data
Catalyst Performance Comparison
The following table provides a qualitative comparison of different palladium catalyst systems for Suzuki-Miyaura couplings involving challenging substrates, which can serve as a guide for your catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | High activity for challenging substrates, good functional group tolerance.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | Excellent for sterically hindered substrates and aryl chlorides.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-85 | Readily available and easy to handle Pd(0) source. |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 80-100 | 70-90 | Robust and versatile for a range of substrates. |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Optimal conditions should be determined experimentally.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system, potentially with a basic modifier like triethylamine.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Technical Guide to Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis Featuring 3-(Piperidin-1-ylmethyl)phenylboronic Acid
For the modern researcher in medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which form the backbone of countless therapeutic agents.[1] The choice of the organoboron reagent is critical to the success of this palladium-catalyzed transformation, with substituted phenylboronic acids offering a rich palette for tuning molecular properties. This guide provides an in-depth technical comparison of 3-(Piperidin-1-ylmethyl)phenylboronic acid with other commonly employed phenylboronic acids, focusing on the influence of their unique substituents on reactivity and performance in the Suzuki-Miyaura coupling. While direct, side-by-side comparative studies involving this compound are not abundant in peer-reviewed literature, we can construct a robust comparative framework by analyzing its structural features against well-documented phenylboronic acids and leveraging established mechanistic principles.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any phenylboronic acid in a Suzuki-Miyaura coupling is dictated by its ability to navigate the key steps of the palladium-catalyzed cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the phenyl ring directly impacts the electronic and steric properties of the boronic acid, thereby influencing the kinetics and overall efficiency of the catalytic process.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Substituted Phenylboronic Acids
To understand the unique characteristics of this compound, we will compare it to three archetypal substituted phenylboronic acids: 4-methoxyphenylboronic acid (electron-donating), 4-carboxyphenylboronic acid (electron-withdrawing), and 3-aminophenylboronic acid (electron-donating and potentially coordinating).
Structural and Electronic Properties
The substituent on the phenyl ring governs the nucleophilicity of the aryl group and the Lewis acidity of the boronic acid moiety, both of which are critical for the transmetalation step.[3]
| Phenylboronic Acid Derivative | Substituent | Position | Electronic Effect | Expected Impact on Reactivity |
| This compound | -CH₂-N(CH₂)₅ | meta | Weakly electron-donating (inductive) | The tertiary amine can act as a Lewis base, potentially interacting with the catalyst or influencing reaction pH. The overall effect is a balance between its inductive donation and potential coordination effects. |
| 4-Methoxyphenylboronic acid | -OCH₃ | para | Strongly electron-donating (resonance) | Increases electron density on the phenyl ring, generally accelerating the transmetalation step and leading to higher yields.[2] |
| 4-Carboxyphenylboronic acid | -COOH | para | Strongly electron-withdrawing (inductive and resonance) | Decreases electron density on the phenyl ring. The acidic proton requires careful base selection to avoid side reactions.[4] |
| 3-Aminophenylboronic acid | -NH₂ | meta | Electron-donating (inductive) | Increases nucleophilicity of the aryl group. The amine can also coordinate to the palladium center, which may influence the catalytic activity.[3] |
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
While a direct comparative study is lacking for this compound, we can analyze its expected performance based on its structure and compare it with reported data for the other selected boronic acids. The 3-(piperidin-1-ylmethyl) group is primarily a sigma-donating group due to the sp³-hybridized carbon attached to the phenyl ring. The nitrogen atom, being a Lewis base, can also influence the reaction environment.
A study on the synthesis of ortho-substituted (piperazin-1-ylmethyl)biaryls provides valuable insight into the reactivity of a closely related structure.[4] In this work, (Boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters were successfully coupled with various aryl bromides in good yields, demonstrating the viability of such benzylic amine-containing boronic acid derivatives in Suzuki-Miyaura reactions.[4]
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of our selected comparator phenylboronic acids with aryl halides.
| Phenylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | Not Specified | 3.5 | 98 | [5] |
| 4-Carboxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 12 | 85 | [4] |
| 3-Aminophenylboronic acid | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [3] |
| Phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd-iminophosphine complex | K₂CO₃ | 1,4-Dioxane | 80 | 6 | 99 | [6] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for Suzuki-Miyaura reactions with the comparator phenylboronic acids are provided below. These protocols serve as a starting point and may require optimization for specific substrates.
General Experimental Workflow
Figure 2: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Carboxyphenylboronic Acid with an Aryl Iodide
Materials:
-
Aryl iodide (1.0 mmol)
-
4-Carboxyphenylboronic acid (1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, charge a vial with the aryl iodide, 4-carboxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add degassed toluene and water to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (to protonate the carboxylate and aid in extraction) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Causality and Mechanistic Considerations
The choice of reagents and conditions is deeply rooted in the mechanism of the Suzuki-Miyaura reaction.
-
The Role of the Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7] For boronic acids with acidic or basic functional groups, the choice of base is critical to avoid side reactions. For 4-carboxyphenylboronic acid, a moderately strong base like K₃PO₄ is often used to ensure deprotonation of the boronic acid without causing undesired reactions with the carboxylic acid.[4] For this compound, the basicity of the piperidine moiety might necessitate a different base choice or stoichiometry to maintain optimal pH for the catalytic cycle.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands like SPhos are often effective for coupling challenging substrates, including those with electron-withdrawing groups or sterically hindered partners.[3]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Conclusion
While direct comparative data for this compound is limited, a thorough analysis of its structure allows for informed predictions of its behavior in Suzuki-Miyaura cross-coupling reactions. Its weakly electron-donating character suggests it would be a competent coupling partner. However, the presence of the basic piperidine moiety introduces a unique variable that requires careful consideration in reaction optimization, particularly in the choice of base and catalyst system. By understanding the fundamental principles of the Suzuki-Miyaura reaction and the electronic and steric effects of substituents, researchers can effectively utilize a diverse range of phenylboronic acids, including this compound, to synthesize novel molecules with desired therapeutic properties.
References
The Versatility of Boronic Acids in Piperidine Synthesis: A Comparative Guide
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies. Among the myriad of tools available to the synthetic chemist, boronic acids have emerged as exceptionally powerful reagents for the construction and functionalization of the piperidine ring.[4] This guide provides a comparative analysis of key synthetic strategies employing boronic acids for piperidine synthesis, offering insights into their mechanisms, scopes, and practical applications to aid researchers in drug discovery and development.
Introduction: Why Boronic Acids?
Boronic acids (R-B(OH)₂) and their derivatives are attractive synthetic intermediates due to their stability, low toxicity, and broad commercial availability.[4][5] Their utility in piperidine synthesis stems from their participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will focus on three prominent, yet distinct, strategies: the Rh-catalyzed asymmetric reductive Heck reaction for 3-substituted piperidines, the Suzuki-Miyaura cross-coupling for 2-substituted piperidines, and the Petasis multicomponent reaction for the synthesis of diverse substituted amines that can be precursors to piperidines.
Enantioenriched 3-Substituted Piperidines via Rh-Catalyzed Asymmetric Reductive Heck Reaction
A significant challenge in piperidine synthesis has been the stereocontrolled introduction of substituents at the 3-position. A recently developed rhodium-catalyzed asymmetric reductive Heck reaction provides an elegant solution, furnishing enantioenriched 3-substituted piperidines from readily available pyridines and sp²-hybridized boronic acids.[1][6][7]
Mechanistic Rationale and Key Advantages
This methodology involves a three-step sequence: partial reduction of pyridine, a key Rh-catalyzed asymmetric carbometalation, and a final reduction to the piperidine ring.[1][6][7] The core of this transformation is the highly regio- and enantioselective carbometalation of a dihydropyridine intermediate.[1][8]
Key Advantages:
-
High Enantioselectivity: The use of chiral ligands on the rhodium catalyst allows for excellent control of stereochemistry, often achieving high enantiomeric excess (ee).[1][6]
-
Broad Substrate Scope: A wide range of aryl, heteroaryl, and vinyl boronic acids are well-tolerated, allowing for the introduction of diverse functionalities.[6][8] This includes tolerance for ethers, thiols, halides, esters, and nitriles.[8]
-
Access to valuable precursors: The resulting 3-substituted tetrahydropyridines are valuable intermediates that can be readily converted to important pharmaceutical precursors, such as those for Preclamol and Niraparib.[1][6]
Comparative Performance and Limitations
This method stands out for its ability to generate chiral 3-substituted piperidines, a feat not easily accomplished by other methods. However, some limitations exist. For instance, ortho-substituted phenyl boronic acids, such as 2-methyl and 2-chloro phenyl boronic acid, have shown poor reactivity.[1][6]
Workflow for Rh-Catalyzed Asymmetric Piperidine Synthesis
Caption: A three-step process for the synthesis of enantioenriched 3-piperidines.
Experimental Protocol: General Procedure for Rh-Catalyzed Cross-Coupling
The following is a representative experimental protocol for the rhodium-catalyzed asymmetric reductive Heck reaction.[9]
-
To a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography.
2-Substituted Piperidines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for C-C bond formation.[4] In the context of piperidine synthesis, it offers a reliable route to 2-substituted derivatives.
Strategy and Mechanistic Considerations
This approach typically involves the coupling of a tetrahydropyridine-2-boronic acid pinacol ester with a variety of electrophiles, including aryl and heteroaryl bromides and triflates, vinyl iodides and bromides, and aromatic acid chlorides.[10][11] The reaction is palladium-catalyzed and allows for the efficient introduction of diverse substituents at the 2-position of the piperidine ring.[10][11]
Key Advantages:
-
High Efficiency and Versatility: The Suzuki-Miyaura coupling is known for its high yields and tolerance of a wide range of functional groups.[12]
-
Convergent Synthesis: This method allows for the late-stage introduction of complexity, which is highly desirable in drug discovery programs.
-
One-Pot Procedures: One-pot sequential Suzuki-Miyaura coupling and hydrogenation have been developed, streamlining the synthesis of functionalized piperidines.[2]
Comparative Analysis
Compared to the Rh-catalyzed method, the Suzuki-Miyaura coupling is primarily used for accessing 2-substituted piperidines. While asymmetric variations exist, the primary focus of the cited literature is on the construction of the C-C bond rather than the de novo creation of a chiral center.
Suzuki-Miyaura Coupling for Piperidine Synthesis
Caption: General scheme for the synthesis of 2-substituted piperidines via Suzuki-Miyaura coupling.
The Petasis Reaction: A Multicomponent Approach
The Petasis reaction, or Petasis Borono-Mannich reaction, is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and a boronic acid to form substituted amines.[13][14][15][16] This reaction offers a highly convergent and atom-economical route to a diverse range of amino compounds, which can be precursors for piperidine synthesis.
Mechanism and Versatility
The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, which then reacts with a boronate species formed from the boronic acid.[15] A key advantage of the Petasis reaction is its broad substrate scope, tolerating a wide variety of amines, carbonyls (including α-keto acids and aldehydes), and vinyl or aryl boronic acids.[13][14]
Key Advantages:
-
High Convergence: Three components are combined in a single step, leading to rapid increases in molecular complexity.
-
Stereocontrol: The use of chiral amines or aldehydes can lead to high diastereoselectivity.[14]
-
Synthesis of α-Amino Acids: A significant application is the synthesis of unnatural α-amino acids.[15]
Comparative Perspective
The Petasis reaction provides access to a broader range of substituted amines compared to the previously discussed methods, which are more focused on direct piperidine ring functionalization. While not a direct piperidine synthesis method in all cases, the products of the Petasis reaction can be valuable intermediates for subsequent cyclization to form piperidine rings.
The Petasis Multicomponent Reaction
Caption: The convergent nature of the Petasis reaction.
Summary and Comparative Table
| Feature | Rh-Catalyzed Reductive Heck | Suzuki-Miyaura Coupling | Petasis Reaction |
| Primary Product | Enantioenriched 3-substituted piperidines | 2-Substituted piperidines | Diverse substituted amines (piperidine precursors) |
| Key Reagents | Dihydropyridine, Boronic Acid, Rh-catalyst, Chiral Ligand | Tetrahydropyridine-boronate, Electrophile, Pd-catalyst | Amine, Carbonyl, Boronic Acid |
| Stereocontrol | Excellent enantioselectivity | Dependent on chiral substrates/catalysts | High diastereoselectivity with chiral substrates |
| Key Advantage | Access to chiral 3-substituted piperidines | High efficiency and functional group tolerance | High convergence and atom economy |
| Limitations | Poor reactivity with some ortho-substituted boronic acids | Primarily for 2-substitution | Indirect route to piperidines in some cases |
Conclusion
Boronic acids are indispensable tools in the synthesis of piperidine derivatives, offering multiple strategic avenues to access a wide array of substituted scaffolds. The Rh-catalyzed asymmetric reductive Heck reaction provides an exceptional route to enantioenriched 3-substituted piperidines, a previously challenging synthetic target. The Suzuki-Miyaura coupling remains a robust and versatile method for the synthesis of 2-substituted piperidines, while the Petasis reaction offers a highly convergent multicomponent strategy for generating diverse amino compounds that can serve as precursors to complex piperidines. The choice of method will ultimately depend on the desired substitution pattern, stereochemical requirements, and overall synthetic strategy. As research in this area continues, the utility of boronic acids in constructing these vital heterocyclic motifs is only set to expand.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Petasis reaction - Wikipedia [en.wikipedia.org]
- 15. Petasis Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structural Validation of 3-(Piperidin-1-ylmethyl)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Integrity
In the landscape of modern drug discovery and development, phenylboronic acid derivatives are indispensable building blocks, largely owing to their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. Among these, 3-(Piperidin-1-ylmethyl)phenylboronic acid serves as a key intermediate for synthesizing complex molecules with potential therapeutic applications, including enzyme inhibitors and receptor modulators.[1][2] The empirical formula (C₁₂H₁₈BNO₂) and molecular weight (219.09 g/mol ) of the parent compound provide a starting point, but the precise arrangement of these atoms—the compound's structure—dictates its reactivity, efficacy, and safety.
Unambiguous structural validation is not merely an academic exercise; it is a foundational requirement for regulatory compliance, patentability, and the reproducibility of scientific outcomes.[3] An incorrectly characterized intermediate can lead to the synthesis of the wrong final compound, wasting significant resources and potentially leading to flawed biological data. This guide provides a comparative analysis of essential analytical techniques, offering field-proven insights into designing a self-validating system for the structural confirmation of this compound and its derivatives.
The Analytical Challenge: Unique Chemistry of Boronic Acids
Validating the structure of boronic acids is complicated by their inherent chemical nature. A primary challenge is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines .[4][5] This equilibrium between the monomeric acid and the boroxine can complicate spectral analysis, leading to multiple species in solution.[6][7] Furthermore, the Lewis acidic boron atom can interact with solvents or other molecules in the sample matrix, further diversifying the species present.[8] The presence of the basic piperidine nitrogen in the target molecule introduces another layer of complexity, as it can influence solubility and participate in intra- or intermolecular interactions.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Equilibrium between boronic acid and its boroxine trimer.
A Multi-Technique Approach to Structural Validation
No single technique can provide a complete structural picture. A robust validation strategy integrates data from several orthogonal methods. We will compare the utility and experimental causality of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the definitive method of Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For boronic acids, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential.
Expertise & Causality:
-
¹H NMR provides information on the number, connectivity, and chemical environment of protons. For this compound, one would expect distinct signals for the aromatic protons on the phenyl ring, the methylene bridge protons (-CH₂-), and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton. The number of unique signals confirms the molecular symmetry, and their chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.).
-
¹¹B NMR is particularly crucial and uniquely suited for characterizing organoboron compounds.[9] The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization and coordination state of the boron atom.[10] A trigonal planar sp²-hybridized boronic acid will have a characteristic chemical shift (typically δ 18-31 ppm), which is significantly different from a tetrahedral sp³-hybridized boronate ester or borate complex (typically δ 2-15 ppm).[11][12] This makes ¹¹B NMR an excellent tool for directly observing the boronic acid moiety and studying its interactions or conversion to boroxine.[13][14]
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve ~4-5 mg of the boronic acid derivative in 0.65 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a methanol/water mixture) in a standard 5 mm NMR tube.[11]
-
Instrument Setup: Use a high-field NMR spectrometer. While ¹H and ¹³C are standard, ensure the spectrometer is equipped with a broadband probe capable of observing the ¹¹B nucleus (e.g., at 128 MHz on a 400 MHz instrument).[13]
-
Acquisition: Acquire the spectrum using a simple pulse-acquire sequence. Due to the quadrupolar nature of the ¹¹B nucleus, signals can be broad. To improve the signal-to-noise ratio, acquire a sufficient number of scans (e.g., 1024 scans).[11] Use a spectral width appropriate for boronic acids (e.g., from -20 to 60 ppm).
-
Referencing: The spectrum is typically referenced externally to BF₃·OEt₂ (δ = 0 ppm).
-
Data Analysis: Integrate the signals and report the chemical shifts (δ) in ppm. The presence of a single, somewhat broad peak in the δ 18-31 ppm range is a strong indicator of the desired sp²-hybridized boronic acid.
Mass Spectrometry (MS): Confirming Molecular Weight and Composition
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound.
Expertise & Causality: The choice of ionization technique is critical for analyzing boronic acids to avoid fragmentation or the preferential observation of boroxines.[4]
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for liquid chromatography-mass spectrometry (LC-MS).[15] It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode.[4] This method is advantageous as it can often detect the monomeric boronic acid directly from solution, although in-source dehydration to boroxine can still occur.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft technique, but it can be complicated by adduct formation with the matrix.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for underivatized boronic acids due to their low volatility and thermal lability. Derivatization (e.g., silylation) is mandatory.[4]
For this compound (C₁₂H₁₈BNO₂), HRMS should confirm a monoisotopic mass consistent with this formula (219.1434). The observed mass provides a high-confidence check of the elemental composition.
Experimental Protocol: ESI-MS (Direct Infusion)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) to achieve stable ionization while minimizing in-source fragmentation or dehydration.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its exact mass to the theoretical mass calculated from the elemental formula. The mass accuracy should ideally be within 5 ppm.
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide powerful evidence, single-crystal X-ray crystallography offers the only direct, unambiguous visualization of the molecular structure in three dimensions.[17][18] It determines the precise spatial arrangement of atoms, bond lengths, and bond angles, providing definitive proof of connectivity and conformation.[19]
Expertise & Causality: This technique is considered the "gold standard" for structural proof.[20] For a novel derivative or in cases of ambiguity from spectroscopic data (e.g., confirming the meta substitution pattern), an X-ray crystal structure is invaluable. The primary challenge is not the analysis but the prerequisite of growing a single, high-quality crystal, which can be a rate-limiting step.[18]
Experimental Workflow Overview
-
Crystallization: The process begins by attempting to grow a suitable single crystal (typically 0.1-0.3 mm in size). This involves slowly precipitating the compound from a supersaturated solution. Common methods include slow evaporation, vapor diffusion, or solvent layering using a variety of solvents.
-
Data Collection: A single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of spots.[17] The intensities and positions of these spots are recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is mathematically transformed into a three-dimensional electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then computationally adjusted to best fit the experimental diffraction data (refinement).
Comparative Summary and Validation Workflow
A logical, tiered approach ensures both efficiency and rigor in the validation process.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Proton & carbon environment, connectivity | Routinely available, excellent for skeletal structure | Indirect evidence for boronic acid group |
| ¹¹B NMR | Boron hybridization state (sp² vs. sp³) | Direct confirmation of boronic acid moiety[21] | Quadrupolar broadening can reduce resolution |
| HRMS (ESI) | Elemental composition, molecular weight | High accuracy and sensitivity | Prone to boroxine formation/adducts[4][22] |
| X-ray Crystallography | Absolute 3D structure, connectivity | Unambiguous, definitive proof of structure[18] | Requires a high-quality single crystal |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Decision workflow for structural validation.
By integrating these techniques, researchers can build a comprehensive and self-validating data package that confirms the structure of this compound derivatives with the highest degree of scientific integrity, ensuring the reliability of subsequent research and development efforts.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray_crystallography [chemeurope.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 3-(Piperidin-1-ylmethyl)phenylboronic acid and its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for drug discovery and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of this powerful transformation. This guide provides a comprehensive technical comparison of 3-(Piperidin-1-ylmethyl)phenylboronic acid against a selection of alternative reagents, offering insights into their relative performance and experimental nuances.
Introduction to this compound and its Alternatives
This compound is a versatile building block, particularly valuable for the introduction of a piperidinomethylphenyl moiety. This structural motif is of significant interest in medicinal chemistry due to the frequent presence of piperidine rings in pharmacologically active compounds. The tertiary amine functionality can also influence the physicochemical properties of the final molecule, such as solubility and basicity.
This guide benchmarks this compound against four alternative reagents, each selected to represent a distinct class of functionalized boronic acids commonly employed in Suzuki-Miyaura coupling:
-
4-Formylphenylboronic acid: An electron-withdrawing group at the para-position can influence reactivity and provides a handle for further synthetic transformations.
-
3-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group is a common substituent in pharmaceuticals, known to enhance metabolic stability and lipophilicity.
-
Benzylboronic acid: As a C(sp³)-boron reagent, it allows for the synthesis of diarylmethanes, a different yet related structural class.[3][4]
-
4-Methoxyphenylboronic acid: An electron-donating group at the para-position can provide a contrasting electronic effect on the coupling reaction.
Performance Comparison in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is a multifactorial equation, influenced by the electronic and steric nature of the substituents, the reaction conditions, and the coupling partner. The following table summarizes representative performance data for the title compound and its alternatives in Suzuki-Miyaura reactions with various aryl halides. It is important to note that direct, head-to-head comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources to provide a general performance overview.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 | [5] |
| 4-Formylphenylboronic acid | 5-Bromonicotinic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 95 | 18 | 75 | [6] |
| 3-(Trifluoromethyl)phenylboronic acid | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | Cs₂CO₃ | Dioxane | 120 | 0.5 | 85 | [7] |
| Benzylboronic acid pinacol ester | 2-Chloro-5-(chloromethyl)pyridine | Pd₂(dba)₃ / L2 | Cs₂CO₃ | Dioxane | 90 | 6 | 92 | [8] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 2-12 | 98 | [9] |
Expert Analysis of Performance Data:
The piperidine-containing boronic acid demonstrates high yields in typical Suzuki-Miyaura conditions, suggesting it is a robust and efficient coupling partner. The basic nitrogen of the piperidine ring does not appear to significantly hinder the catalytic cycle, which is a crucial consideration for amine-containing substrates.
In comparison, 4-formylphenylboronic acid shows good to high yields, although reaction times can be longer.[6] The electron-withdrawing nature of the formyl group can influence the transmetalation step. 3-(Trifluoromethyl)phenylboronic acid also performs well, often under slightly more forcing conditions, reflecting the electronic effects of the CF₃ group.[7]
Benzylboronic acid derivatives, used for the synthesis of diarylmethanes, exhibit excellent yields with appropriate ligand and catalyst systems.[8][10] The reaction mechanism for these C(sp³)-boron reagents can differ slightly from their C(sp²)-counterparts. Finally, 4-methoxyphenylboronic acid, with its electron-donating group, generally provides high yields under standard conditions, often with faster reaction rates compared to electron-deficient analogs.[9][11]
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for a representative Suzuki-Miyaura reaction are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Degassed water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Formylphenylboronic acid with a Bromopyridine Derivative
This protocol is adapted from a literature procedure for the synthesis of formylphenylpyridinecarboxylic acids.[6]
Materials:
-
Bromopyridine derivative (e.g., 5-bromonicotinic acid)
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Degassed water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the bromopyridine derivative (1.0 eq.) in DME under an argon atmosphere.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).
-
Base and Boronic Acid Addition: Add a 2M aqueous solution of Na₂CO₃ (4.0 eq.) followed by 4-formylphenylboronic acid (1.4 eq.).
-
Reaction: Reflux the reaction mixture at 95 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature and filter over celite. Acidify the filtrate with 2N HCl to pH 4.
-
Purification: Filter the resulting precipitate and wash with water. The product can be further purified by recrystallization.
Mechanistic Insights & Process Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. For amine-containing boronic acids like this compound, the inherent basicity of the molecule does not preclude the need for an external base to drive the catalytic cycle efficiently.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly effective reagent for the introduction of the piperidinomethylphenyl moiety in Suzuki-Miyaura cross-coupling reactions, demonstrating robust performance with good to excellent yields under standard conditions. While alternative functionalized boronic acids such as 4-formylphenylboronic acid, 3-(trifluoromethyl)phenylboronic acid, benzylboronic acid, and 4-methoxyphenylboronic acid each offer unique synthetic advantages and exhibit high reactivity in their own right, the choice of reagent will ultimately be dictated by the specific synthetic target and desired molecular architecture. This guide provides the foundational data and protocols to enable researchers to make informed decisions when selecting the optimal boronic acid for their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3-(Piperidin-1-ylmethyl)phenylboronic Acid Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of reaction products is paramount to the integrity and success of a synthetic campaign. This guide provides an in-depth comparison of spectroscopic techniques for the definitive analysis of reaction outcomes involving 3-(Piperidin-1-ylmethyl)phenylboronic acid, a versatile building block in modern organic synthesis. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Synthetic Importance and Analytical Challenge
This compound is a valuable reagent, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds and in copper-catalyzed Chan-Lam couplings for the formation of carbon-heteroatom bonds. These reactions are cornerstones of contemporary drug discovery, enabling the synthesis of complex molecular architectures.
The analytical challenge lies in unequivocally distinguishing the starting material from the desired product and any potential side products. A multi-faceted spectroscopic approach is therefore not just recommended, but essential for rigorous scientific validation.
Comparative Spectroscopic Analysis
We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the context of two common reactions of this compound: a Suzuki-Miyaura coupling with 4-bromoanisole and a Chan-Lam coupling with piperidine.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Reaction Scheme: Chan-Lam Coupling
Caption: Chan-Lam coupling of this compound with piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. For organoboron compounds, ¹¹B NMR offers a direct window into the state of the boron atom.
¹H and ¹³C NMR: Tracking the Transformation
The key to confirming product formation lies in observing the disappearance of starting material signals and the appearance of new, characteristic product signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Reactants and Products
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| This compound | Aromatic protons (multiplets), -CH₂- (singlet), Piperidine protons (multiplets) | Aromatic carbons, -CH₂- carbon, Piperidine carbons, C-B carbon |
| Suzuki Product | New aromatic signals from the second phenyl ring, Methoxy (-OCH₃) singlet | New aromatic carbon signals, Methoxy carbon |
| Chan-Lam Product | Additional piperidine proton signals | Additional piperidine carbon signals |
Causality in Spectral Changes: In the Suzuki-Miyaura reaction, the formation of the biaryl system will lead to a more complex aromatic region in both the ¹H and ¹³C NMR spectra. The appearance of a singlet around 3.8 ppm in the ¹H NMR spectrum is a strong indicator of the methoxy group from the 4-bromoanisole coupling partner. For the Chan-Lam product, the key change will be the integration of the piperidine proton signals, which will increase due to the addition of a second piperidine ring.
¹¹B NMR: A Direct Probe of Reaction Completion
The ¹¹B NMR chemical shift is highly sensitive to the coordination environment of the boron atom.[1][2] This makes it an excellent tool for monitoring the consumption of the boronic acid starting material.
-
Starting Material: this compound will exhibit a broad signal in the range of δ 28-33 ppm, characteristic of a trigonal planar sp²-hybridized boron atom.
-
Reaction Mixture: As the reaction proceeds, the intensity of this signal will decrease.
-
Completion: At the completion of the reaction, this signal should be absent, indicating full consumption of the boronic acid.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of aromatic and aliphatic regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
¹¹B NMR Acquisition (Optional but Recommended): For reaction monitoring, acquire ¹¹B NMR spectra of aliquots taken from the reaction mixture at various time points.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. While not as structurally definitive as NMR, it is a rapid and powerful technique for confirming the presence or absence of key functional groups.
Table 2: Key FTIR Stretching Frequencies (cm⁻¹) for Reactants and Products
| Compound | B-O Stretch | C-N Stretch | C=C Stretch (Aromatic) | O-H Stretch (B(OH)₂) |
| This compound | ~1350 (strong) | ~1100-1200 | ~1600, ~1475 | Broad, ~3200-3400 |
| Suzuki Product | Absent | ~1100-1200 | ~1600, ~1480 | Absent |
| Chan-Lam Product | Absent | ~1100-1200 (more intense) | ~1600, ~1475 | Absent |
Causality in Spectral Changes: The most significant change to look for is the disappearance of the strong, broad B-O stretching vibration and the O-H stretch of the boronic acid group.[3][4] In the Chan-Lam product, an increase in the intensity of the C-N stretching band may be observed due to the additional piperidine ring.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.
-
Spectrum Acquisition: Acquire a spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectrum of the product to that of the starting material, looking for the key changes outlined in Table 2.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these types of molecules.
Table 3: Expected Molecular Ions ([M+H]⁺) in ESI-MS
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₁₂H₁₈BNO₂ | 220.15 |
| Suzuki Product | C₁₉H₂₃NO | 282.18 |
| Chan-Lam Product | C₁₇H₂₆N₂ | 259.22 |
Fragmentation Analysis: The fragmentation patterns can provide further structural confirmation. For the starting material and both products, a characteristic fragmentation would be the loss of the piperidine ring or cleavage at the benzylic position. The presence of the piperidin-1-ylmethyl fragment (m/z 98) would be a common feature. In the Suzuki product, fragmentation of the biphenyl core would be expected. In the Chan-Lam product, fragmentation of both piperidine rings can occur.[1]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Infusion and Analysis: Infuse the sample directly into the ESI source.
-
Data Interpretation: Identify the [M+H]⁺ ion and analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.
Integrated Analytical Workflow
For the most robust confirmation of your reaction outcome, an integrated workflow is essential.
Caption: Recommended analytical workflow for reaction product confirmation.
Conclusion
The confirmation of reaction products for this compound requires a synergistic application of modern spectroscopic techniques. By understanding the expected changes in NMR, FTIR, and Mass Spectra, and by following rigorous experimental protocols, researchers can be confident in their synthetic outcomes. This guide provides the foundational knowledge and a comparative framework to make informed decisions in the analytical characterization of these important chemical transformations, ultimately upholding the principles of scientific integrity and accelerating the pace of discovery.
References
The Piperidinylmethylphenyl Scaffold: A Privileged Motif in the Pursuit of Potent and Selective Bioactive Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency and selectivity is a cornerstone of modern medicinal chemistry. Within the vast landscape of molecular scaffolds, the piperidinylmethylphenyl moiety has emerged as a particularly fruitful starting point for the development of a diverse array of biologically active compounds. This guide provides an in-depth, comparative analysis of the biological activities of molecules derived from this versatile scaffold, offering field-proven insights and experimental data to inform future drug discovery efforts.
The Allure of the Piperidinylmethylphenyl Scaffold
The combination of a piperidine ring, a methylene linker, and a phenyl group creates a unique structural motif with favorable physicochemical properties. The piperidine ring, a saturated heterocycle, can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The basic nitrogen atom of the piperidine can participate in crucial hydrogen bonding or ionic interactions within a receptor's binding pocket. The phenyl ring provides a platform for a variety of chemical modifications and can engage in hydrophobic or aromatic interactions. The methylene linker offers conformational flexibility, enabling the molecule to adopt an optimal orientation for target engagement. This inherent versatility has led to the exploration of piperidinylmethylphenyl derivatives across a spectrum of therapeutic areas.
Comparative Analysis of Biological Activities
This guide will delve into three key areas where the piperidinylmethylphenyl scaffold has demonstrated significant promise: anticancer activity, enzyme inhibition, and antimicrobial effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of research. Several studies have highlighted the potential of piperidine-containing compounds to inhibit the growth of various cancer cell lines.[1] A notable example is the piperidine derivative 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), which has been identified as a promising anticancer compound.[1]
Comparative Cytotoxicity of Piperidinylmethylphenyl Analogs:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4e | MCF-7 (Breast) | 1-10 | [2] |
| Compound 4f | SK-MEL-28 (Melanoma) | 1-10 | [2] |
| Piperine Derivative | Various | Varies | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that strategic modifications to the piperidinylmethylphenyl core can lead to potent cytotoxic effects against various cancer types. The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Workflow for MTT Assay
Caption: A stepwise workflow of the MTT assay for determining the cytotoxic effects of compounds.
Enzyme Inhibition: A Focus on Opioid Receptors
The piperidinylmethylphenyl scaffold has proven to be an exceptional template for the design of potent and selective enzyme inhibitors, particularly for opioid receptors, which are crucial targets for pain management.
Based on the structure of tramadol's active metabolite, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were developed.[4] One compound, in particular, demonstrated remarkable potency and selectivity as a µ-opioid receptor (MOR) agonist.[4]
Comparative Binding Affinities and Functional Activities of Opioid Receptor Modulators:
| Compound | Target Receptor | Ki (nM) | EC50 (nM) | Reference |
| Compound 23 | µ (MOR) | 0.0034 | 0.68 | [4] |
| δ (DOR) | 41.67 | - | [4] | |
| κ (KOR) | 7.9 | - | [4] | |
| (3R, 4S)-23 | µ (MOR) | 0.0021 | 0.0013 | [4] |
| δ (DOR) | 18.4 | 74.5 | [4] | |
| κ (KOR) | 25.8 | 116.2 | [4] | |
| Ligand 19 | µ (MOR) | 4 | 75 (GPI) / 190 (MVD) | [5][6] |
| Ligand 20 | µ (MOR) | 5 | 170 (MVD) | [5][6] |
Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme. EC50: The half maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.
These findings underscore the power of structure-activity relationship (SAR) studies in optimizing the interaction of piperidinylmethylphenyl derivatives with their target enzymes. The length and nature of the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are critical determinants of binding affinity and selectivity.[4]
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to quantify the interaction of a ligand with a receptor by measuring the binding of a radioactively labeled ligand.
Workflow for Radioligand Binding Assay
Caption: A simplified workflow for a competitive radioligand binding assay to determine inhibitor affinity.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The piperidinylmethylphenyl scaffold has been incorporated into various molecular structures to create compounds with significant antibacterial and antifungal properties.
For instance, novel sulfonamide derivatives containing a piperidine moiety have demonstrated excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[7]
Comparative Antimicrobial Activity of Piperidinylmethylphenyl Analogs:
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Chalcone derivative | Candida albicans | 2.22 | |
| Piperazine derivative | Staphylococcus aureus | 1-5 | |
| Sulfonamide C4 | Xanthomonas oryzae pv. oryzae | 2.02 (EC50) | [7] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring and the piperidine moiety can significantly influence the antimicrobial spectrum and potency.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular microorganism.
Workflow for Broth Microdilution Assay
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The piperidinylmethylphenyl scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The compounds derived from this motif have shown remarkable biological activities across diverse therapeutic areas, including oncology, pain management, and infectious diseases. The inherent modularity of the scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.
Future research in this area should continue to explore the vast chemical space around the piperidinylmethylphenyl core. The synthesis of novel analogs with diverse substitution patterns and their evaluation against a wider range of biological targets will undoubtedly lead to the discovery of new lead compounds. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their translation into clinical candidates. The continued investigation of this versatile scaffold holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents and Biological Activities of Piper as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalysts for the Suzuki-Miyaura Coupling of 3-(Piperidin-1-ylmethyl)phenylboronic Acid
Introduction: Navigating the Challenges of Sterically Encumbered Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of complex biaryl structures, which are common motifs in drug candidates.[2] However, the performance of this powerful reaction is highly dependent on the choice of catalyst, especially when dealing with sterically demanding or electronically complex substrates.
The molecule 3-(Piperidin-1-ylmethyl)phenylboronic acid presents a classic challenge for catalyst selection. The bulky piperidinylmethyl substituent in the meta position introduces significant steric hindrance around the reactive boronic acid moiety. Furthermore, the tertiary amine can act as a potential ligand, capable of coordinating to the palladium center and influencing the catalytic cycle. This guide provides a head-to-head comparison of leading catalyst systems for this type of challenging substrate, offering field-proven insights and experimental data to guide researchers toward successful outcomes.
The "Why": Rationale for Catalyst Selection in Hindered Systems
The efficiency of the Suzuki-Miyaura catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—is profoundly influenced by the ligands surrounding the palladium center.[3] For sterically hindered substrates, the ideal catalyst must overcome two primary hurdles:
-
Facilitating Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) center, can be sluggish for electron-rich or hindered halides. Electron-rich phosphine or N-heterocyclic carbene (NHC) ligands enhance the electron density on the palladium, promoting this key activation step.[4][5]
-
Promoting Reductive Elimination: The final, product-forming step involves the reductive elimination of the newly formed biaryl from the Pd(II) center. This step is often the rate-limiting step for sterically congested products. Bulky ligands are crucial as they create steric pressure that accelerates this elimination, preventing catalyst decomposition and increasing turnover.[6]
Modern catalysis has moved towards bulky, electron-rich monophosphine ligands and N-heterocyclic carbenes (NHCs) that favor the formation of highly reactive, low-coordinate L₁Pd(0) species, which are now understood to be the active catalyst.[2][3] These systems dramatically outperform older catalysts like Pd(PPh₃)₄ for challenging transformations.[7]
Catalyst Performance: A Comparative Analysis
While direct comparative data for this compound is not consolidated in a single source, we can synthesize a robust comparison from extensive literature on analogous sterically hindered couplings. The following table evaluates common catalyst classes based on their performance in relevant, challenging Suzuki-Miyaura reactions.
| Catalyst System | Representative Ligand/Precatalyst | Typical Loading (mol%) | Performance in Hindered Couplings | Key Advantages | Limitations |
| Classical Phosphine | Pd(PPh₃)₄ | 1 - 5 | Low to moderate yields, long reaction times, high catalyst loading required.[7] | Inexpensive, historically significant baseline. | Prone to decomposition, poor performance with hindered substrates and aryl chlorides.[5] |
| Buchwald Ligand Systems | Pd(OAc)₂ + SPhos or XPhos | 0.1 - 2 | Excellent yields, even for tetra-ortho-substituted biaryls.[8][9] | High reactivity, broad substrate scope, commercially available ligands and precatalysts (palladacycles).[3] | Requires careful handling (air-sensitive ligands), optimization of Pd:ligand ratio if not using a precatalyst. |
| NHC Precatalysts | PEPPSI™-IPr | 0.5 - 2 | High to excellent yields, effective for a wide range of substrates including heteroaromatics.[10] | Exceptional air and moisture stability, easy to handle (weigh on bench), single-component precatalyst simplifies reaction setup.[10] | May require higher temperatures than the most active Buchwald systems for extremely hindered couplings. |
| Nickel-Based Catalysts | Ni(dppf)Cl₂ | 1 - 5 | Good to high yields for specific substrate classes, can couple challenging electrophiles (e.g., phenols).[11] | Lower cost, earth-abundant metal.[11] | Ligand development is less mature than for palladium, can be more sensitive to reaction conditions, overall process sustainability can be lower due to solvent choices.[12][13] |
Mechanistic Insights: The Role of the Ligand
The catalytic cycle illustrates how the choice of ligand dictates success. Bulky ligands like those in the Buchwald and PEPPSI families are not mere spectators; they actively drive the reaction forward.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: Electron-donating ligands (both bulky phosphines and NHCs) increase the nucleophilicity of the Pd(0) center, accelerating its insertion into the Aryl-Halide bond.[5]
-
Reductive Elimination: The steric bulk of ligands like SPhos or the IPr on PEPPSI creates a congested coordination sphere around the palladium(II) intermediate. This steric strain is relieved by the reductive elimination of the bulky biaryl product, which is often the rate-limiting step in hindered couplings. This prevents catalyst decomposition and ensures high turnover numbers.[6][14]
Standardized Experimental Protocols
To provide a fair comparison, a standardized protocol is essential. The following outlines a general procedure for the coupling of this compound with a representative sterically hindered partner, 2-bromo-N,N-dimethylaniline.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Procedure: To a 20 mL vial is added 2-bromo-N,N-dimethylaniline (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.). The specific catalyst system is then added.
-
For Buchwald System (in situ): Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
For PEPPSI™-IPr System: Add PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%).[10]
-
For Classical System: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
The vial is sealed with a Teflon-lined cap. The atmosphere is removed under vacuum and backfilled with an inert gas (Nitrogen or Argon); this cycle is repeated three times. Degassed solvent (e.g., 1,4-Dioxane, 5 mL, and Water, 1 mL) is added via syringe. The reaction mixture is then heated to 100 °C with vigorous stirring for 12-24 hours. After cooling, the reaction is monitored by TLC or LC-MS.
Workup: The reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Expert Recommendations and Conclusion
For the successful coupling of challenging substrates like this compound, the choice of catalyst is paramount.
-
Highest Recommendation: For maximum reliability and high yields, Buchwald ligand systems (e.g., SPhos, XPhos) and NHC-based precatalysts (e.g., PEPPSI™-IPr) are the clear front-runners. The PEPPSI™ catalyst offers a significant practical advantage due to its exceptional stability and ease of use, making it an ideal choice for high-throughput synthesis and process development.[10] Buchwald systems offer unparalleled reactivity for the most stubborn couplings, including the formation of tetra-ortho-substituted biaryls.[15][16]
-
Situational Use: Nickel catalysts represent a viable, cost-effective alternative, but they are not a universal drop-in replacement for palladium.[12] They often require more rigorous optimization of ligands and conditions and may have a narrower substrate scope.
-
Avoid for this Application: Classical catalysts like Pd(PPh₃)₄ should be avoided for sterically demanding couplings. Their lower reactivity leads to incomplete conversion, higher catalyst loadings, and the potential for side reactions like protodeboronation.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 11. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Purity analysis of synthesized 3-(Piperidin-1-ylmethyl)phenylboronic acid
An In-Depth Comparative Guide to the Purity Analysis of Synthesized 3-(Piperidin-1-ylmethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] The purity of this reagent is paramount; trace impurities can lead to failed reactions, difficult-to-remove byproducts, and potentially misleading biological data. Furthermore, certain arylboronic acids have been identified as potential genotoxic impurities, making rigorous purity assessment a critical component of drug development and quality control.[2] This guide presents a multi-technique, orthogonal approach to the purity analysis of a synthesized batch of this compound, demonstrating how a combination of analytical methods provides a comprehensive and trustworthy purity profile that no single technique can achieve alone.
The Target Molecule: Synthesis and Inherent Impurity Profile
The synthesis of this compound typically involves a multi-step process that introduces a characteristic profile of potential impurities. Understanding this profile is the first step in designing a robust analytical strategy.
A Plausible Synthetic Route:
A common approach begins with the nucleophilic substitution of 3-bromobenzyl bromide with piperidine to form 1-((3-bromophenyl)methyl)piperidine. This intermediate then undergoes a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup to yield the target boronic acid.
dot
Caption: Synthetic pathway for this compound.
Common Process-Related Impurities:
-
Starting Materials: Unreacted 1-((3-bromophenyl)methyl)piperidine.
-
Protodeboronation Product: 1-(3-methylphenyl)piperidine, formed by the quenching of the organolithium intermediate by trace water. This is a particularly common and troublesome impurity.[3]
-
Homocoupling Byproduct: Biphenyl derivatives formed from the coupling of the organolithium intermediate.
-
Boroxine: The cyclic anhydride of the boronic acid, formed by dehydration. Boroxines can exist in equilibrium with the monomeric acid form and have different physical and reactive properties.[4]
-
Inorganic Salts: Lithium salts and boric acid from the workup.
A Multi-Technique Strategy for Purity Assessment
No single analytical technique can adequately identify and quantify all potential impurities. An orthogonal approach, using multiple techniques that measure different chemical properties, is essential for a reliable purity assessment. We will analyze a single, purified batch of synthesized this compound using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis (EA).
dot
Caption: Orthogonal approach for a comprehensive purity assessment.
Chromatographic Purity by Reversed-Phase HPLC
Expertise & Rationale: HPLC is the workhorse for determining the purity of organic compounds by separating the main component from its non-volatile organic impurities. For boronic acids, especially those containing basic amine groups, method development can be challenging due to potential on-column degradation and poor peak shape.[5][6] A robust method often requires a modern, end-capped column and a mobile phase that controls both the ionization state of the amine and the stability of the boronic acid.
Experimental Protocol:
-
Column: XBridge™ Premier C18, 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1.0 mg/mL in 50:50 Acetonitrile/Water.
Data Summary:
| Peak No. | Retention Time (min) | Area % | Identification |
| 1 | 3.85 | 0.21 | Unknown |
| 2 | 5.52 | 99.65 | This compound |
| 3 | 7.18 | 0.14 | Protodeboronation Impurity |
Trustworthiness & Interpretation: The HPLC analysis indicates a chromatographic purity of 99.65%. It successfully separates the target compound from a minor protodeboronation byproduct and another small unknown impurity. The acidic mobile phase ensures the piperidine moiety is protonated, leading to good peak shape. However, this method has limitations:
-
It may not detect non-UV active impurities like boric acid.
-
The boroxine form may co-elute with or be in rapid equilibrium with the boronic acid monomer, making its quantification difficult by HPLC alone.
Structural Confirmation and Assay by Quantitative ¹H NMR (qNMR)
Expertise & Rationale: NMR spectroscopy provides unambiguous structural confirmation. By integrating the signals of the target molecule against a certified internal standard of known purity and weight, ¹H NMR can be used as a primary ratio method (qNMR) to determine a mass-based purity (assay), which is independent of the analyte's extinction coefficient. ¹¹B NMR is also invaluable for observing the boron environment directly.[9][10][11]
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Sample Preparation: Accurately weigh ~20 mg of the boronic acid and ~10 mg of maleic anhydride into a vial. Dissolve in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition: Sufficiently long relaxation delay (D1 ≥ 5xT₁) to ensure accurate integration.
-
¹¹B NMR Acquisition: Broad-band probe, with a chemical shift reference of BF₃·OEt₂.
Data Summary & Interpretation:
-
¹H NMR: The spectrum showed all expected signals for this compound. The integration ratio of the aromatic protons of the analyte against the vinylic protons of the maleic anhydride standard was used to calculate the assay.
-
Calculated Assay (wt%): 96.8%
-
-
¹¹B NMR: A major signal was observed at ~29 ppm, characteristic of a trigonal planar arylboronic acid. A minor, broader signal at ~21 ppm was also present, which is consistent with the formation of a boroxine anhydride.[12]
Trustworthiness & Interpretation: The qNMR assay of 96.8% is significantly lower than the HPLC area % purity. This discrepancy is critical. The qNMR value accounts for non-volatile, non-UV active impurities that HPLC misses. The ¹¹B NMR data suggests the main "impurity" is the boroxine form of the product, which is simply a dehydrated dimer/trimer. While it reduces the mass percentage of the monomeric acid, it is often reactively equivalent in applications like Suzuki coupling. This highlights why a single purity value can be misleading without context.
Molecular Weight Verification by Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of the target compound and providing mass information on impurities detected by HPLC. Electrospray Ionization (ESI) is well-suited for this molecule due to the presence of the basic piperidine nitrogen, which is readily protonated.[13][14]
Experimental Protocol:
-
Instrument: ESI Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Mode: Positive ESI.
-
Sample Infusion: 10 µg/mL solution in 50:50 Acetonitrile/Water with 0.1% Formic Acid.
Data Summary:
| Species | Calculated Mass [M+H]⁺ | Observed m/z |
| Target Compound | 220.1500 | 220.1505 |
| Protodeboronation Impurity | 176.1434 | 176.1431 |
Trustworthiness & Interpretation: The high-resolution mass data provides excellent confirmation of the molecular formula for both the target compound and the protodeboronation impurity identified in the HPLC chromatogram. This confirms the identity of the main peak and provides a crucial piece of information for impurity identification.
Comparative Summary and Final Purity Statement
A direct comparison of the results from each technique is essential for a holistic understanding of the material's quality.
Overall Purity Analysis Summary:
| Analytical Technique | Purity Result | Information Provided |
| HPLC (UV, 254 nm) | 99.65 Area % | Purity relative to UV-active organic impurities. |
| qNMR (¹H, 400 MHz) | 96.8 wt% | Absolute assay of the boronic acid monomer vs. a certified standard. Accounts for all non-analyte protons. |
| Mass Spectrometry | [M+H]⁺ = 220.1505 | Confirms molecular identity of the target and key impurities. |
| ¹¹B NMR | Major signal at 29 ppm | Confirms presence of boronic acid; indicates presence of boroxine anhydride as a minor component. |
The synthesized this compound has a chromatographic purity of 99.65% as determined by HPLC. However, the absolute purity (assay) of the monomeric boronic acid is 96.8% by qNMR . The ~3% difference is primarily attributed to the presence of the corresponding boroxine anhydride, which is in equilibrium with the desired product, and trace inorganic impurities or solvent residue not detected by HPLC. For most applications, such as Suzuki coupling, the boroxine is often considered a reactively equivalent form. Therefore, the material is of high quality for synthetic use, but for applications requiring precise molar quantities, the qNMR assay should be used for concentration calculations.
This multi-technique evaluation provides a self-validating and trustworthy assessment of the material's quality, far exceeding the insight provided by any single method.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. waters.com [waters.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of 3-(Piperidin-1-ylmethyl)phenylboronic acid
Introduction: The Promise and Peril of a Boronic Acid Warhead
3-(Piperidin-1-ylmethyl)phenylboronic acid is a bifunctional molecule increasingly utilized as a building block in medicinal chemistry and drug discovery.[1][2] Its structure comprises a phenylboronic acid moiety, a powerful chemical tool, linked to a piperidinylmethyl group. The boronic acid group is prized for its ability to form reversible covalent bonds, a feature leveraged in designing highly potent enzyme inhibitors.[3][4][5] The piperidinylmethyl substituent, on the other hand, can be tailored to enhance solubility and provide specific interactions with a target protein's active site.
While the primary application of such molecules is often in the development of targeted inhibitors, particularly for enzymes like serine proteases, the inherent reactivity of the boronic acid "warhead" presents a significant challenge: cross-reactivity .[6][7][8][9] This guide provides a comprehensive comparison of this compound, contextualized within the broader class of arylboronic acids. We will explore its predicted cross-reactivity profile, compare it with viable alternatives, and provide robust experimental protocols for validation.
The Double-Edged Sword: Understanding Boronic Acid Reactivity
The utility of boronic acids in drug design stems from the unique nature of the boron atom. It can exist in a neutral, trigonal planar state (sp2 hybridized) but readily accepts a lone pair of electrons from a nucleophile to form a more stable, negatively charged tetrahedral intermediate (sp3 hybridized).[10] This interaction is the basis for its potent inhibition of certain enzymes.
However, this same reactivity is the root of its cross-reactivity. The primary off-target interactions for boronic acids include:
-
Serine, Threonine, and Lysine Residues: The hydroxyl groups of serine and threonine, and the amine group of lysine, are potent nucleophiles present in the active sites of many enzymes.[4] Boronic acids can form reversible covalent adducts with these residues, leading to unintended enzyme inhibition.[4][11] Arylboronic acids have been identified as strong competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[6][7][12]
-
Diol-Containing Molecules: Boronic acids have a high affinity for 1,2- and 1,3-diols, forming stable cyclic boronate esters. This can lead to interactions with a vast array of biological molecules, including sugars, glycoproteins, and ribonucleosides, potentially disrupting cellular signaling and metabolic processes.
The central challenge for researchers is to design molecules where the desired on-target interaction is significantly stronger than these potential off-target reactions.
Comparative Analysis: Alternatives to this compound
When considering alternatives, the choice depends on whether the goal is to modulate the boronic acid's reactivity or to replace the warhead entirely.
| Compound Class | Structure Example | Advantages | Disadvantages |
| 3-(Piperidin-1-ylmethyl) phenylboronic acid | [Structure of the title compound] | Potent reversible covalent inhibition. The piperidine moiety can be optimized for target-specific interactions. | High potential for cross-reactivity with serine proteases and diols. Potential for mutagenicity in some derivatives.[13] |
| Boronic Esters (e.g., Pinacol Esters) | [Structure of a phenylboronic acid pinacol ester] | Increased stability, easier handling, and purification.[2] Can act as a pro-drug, releasing the active boronic acid under specific conditions. | Requires conversion to the active boronic acid form to be an effective inhibitor. May have different pharmacokinetic properties. |
| Potassium Organotrifluoroborates | [Structure of a potassium aryltrifluoroborate salt] | Crystalline, free-flowing solids with enhanced stability to air and moisture.[14] | Slower release of the boronic acid under reaction conditions, which may affect inhibitory potency. |
| Non-Boron Electrophiles (e.g., Nitriles, Aldehydes) | [Structure of a nitrile-based inhibitor and an aldehyde-based inhibitor] | Avoids boron-specific off-target effects. Can still form reversible covalent bonds with active site nucleophiles. | Different reactivity profiles and may have their own unique off-target interactions. May require different optimization strategies. |
Experimental Validation: A Tiered Approach to Assessing Cross-Reactivity
A rigorous, multi-tiered approach is essential to characterize the cross-reactivity profile of any new boronic acid derivative.
Workflow for Cross-Reactivity Profiling
Caption: A three-tiered workflow for systematic cross-reactivity profiling of boronic acid inhibitors.
Protocol 1: Serine Protease Inhibition Assay (Tier 2)
This protocol describes a representative biochemical assay to determine the IC50 value of this compound against a common off-target, Chymotrypsin.
Objective: To quantify the inhibitory potency of the test compound against a representative serine protease.
Materials:
-
α-Chymotrypsin from bovine pancreas (Sigma-Aldrich)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the Tris-HCl buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Prepare a working solution of α-Chymotrypsin in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the appropriate test compound dilution or buffer (for positive and negative controls).
-
Add 25 µL of the α-Chymotrypsin working solution to all wells except the negative control (blank).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm every 60 seconds for 10-15 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the data by setting the uninhibited control (enzyme + substrate + buffer) to 100% activity and the blank to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Interpretation: This assay directly measures the compound's ability to inhibit the catalytic activity of a serine protease. A low IC50 value indicates a high potential for this off-target interaction. By comparing the IC50 for the off-target (e.g., Chymotrypsin) to the IC50 for the intended target, a selectivity index can be calculated, providing a quantitative measure of cross-reactivity.
Mechanism of Serine Protease Inhibition
The interaction between a phenylboronic acid and the active site of a serine protease is a classic example of transition-state analog inhibition.[11]
Caption: Covalent adduct formation between a boronic acid and the catalytic dyad of a serine protease.
The catalytic serine (Ser195) attacks the electrophilic boron atom, while the nearby histidine (His57) acts as a general base, accepting a proton.[6][7] This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's active site.[11]
Conclusion and Future Directions
This compound is a valuable synthetic intermediate, but its utility in drug development is intrinsically linked to a thorough understanding and mitigation of its cross-reactivity. The boronic acid moiety confers a high potential for off-target inhibition of serine proteases and interactions with biological diols.
Researchers must employ a systematic, tiered approach to experimental validation, moving from broad screening panels to detailed biochemical and cellular assays. By comparing the on-target potency against off-target liability, a clear selectivity profile can be established. For projects where cross-reactivity is a persistent issue, alternatives such as boronic esters or non-boron-containing warheads should be considered. Ultimately, balancing the potent inhibitory capacity of the boronic acid with a clean off-target profile is the key to successfully translating this chemical class into safe and effective therapeutics.
References
- 1. This compound, CasNo.1032610-59-5 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www3.nd.edu [www3.nd.edu]
- 9. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid as a ligand for biospecific chromatography of serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-1-ylmethyl)phenylboronic Acid
Hazard Identification and Risk Assessment: A Foundational Prerequisite
Boronic acids as a class are generally considered to be irritants, potentially causing skin, eye, and respiratory irritation.[1][4] Some may be harmful if swallowed.[2][3] Therefore, 3-(Piperidin-1-ylmethyl)phenylboronic acid should be handled as a hazardous chemical. The overarching principle is to minimize exposure and prevent its release into the environment.[5][6]
Table 1: Hazard Profile and Safety Recommendations
| Hazard Classification | Recommended Action | Personal Protective Equipment (PPE) |
| Skin Irritant | Avoid direct contact. Wash hands thoroughly after handling.[4][7] | Chemical-resistant gloves (e.g., nitrile), lab coat.[1] |
| Eye Irritant | Avoid contact with eyes. | Tightly fitting safety goggles or a face shield.[1] |
| Respiratory Irritant | Avoid inhaling dust. Handle in a well-ventilated area.[1][4] | Use within a certified chemical fume hood.[1] |
| Harmful if Swallowed | Do not ingest. Do not eat, drink, or smoke when using this product.[3][4] | Standard laboratory PPE. |
Personal Protective Equipment (PPE): Your First Line of Defense
The proper use of PPE is non-negotiable when handling and disposing of this compound. The following PPE is mandatory to mitigate the risks of exposure:
-
Eye Protection : Tightly fitting safety goggles are essential to protect against potential splashes or airborne dust particles.[1]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or punctures before use.[1] Contaminated gloves should be disposed of as hazardous waste.[8]
-
Protective Clothing : A standard laboratory coat should be worn to prevent skin contact.[1]
-
Respiratory Protection : All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1]
Disposal Protocol: A Step-by-Step Methodology
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9] On-site neutralization should not be performed without the explicit approval of your institution's Environmental Health and Safety (EHS) department, as the reaction byproducts may be unknown and potentially hazardous.[1][8]
The following workflow provides a systematic approach to the safe disposal of this compound.
Step 1: Waste Segregation
-
Solid Waste : Collect all solid this compound waste, including residual powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes), in a designated hazardous waste container.[1]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container.[1]
-
Crucial Segregation : It is imperative to not mix boronic acid waste with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent potentially dangerous chemical reactions.[3][8] Always follow your institution's waste compatibility guidelines.[6]
Step 2: Containerization
-
Select a waste container that is chemically compatible with the waste being collected. For instance, strong acids should not be stored in metal containers.[5] The container must have a tightly fitting lid to prevent spills or the release of vapors.[5][10]
-
Ensure the container is in good condition, free from leaks or cracks.[11]
Step 3: Labeling
-
Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must also include the full chemical name: "this compound."[1] For solutions, indicate the solvent and the approximate concentration.[8]
-
Include any relevant hazard information (e.g., "Irritant").[1]
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be at or near the point of waste generation.[10]
-
The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.[8] Secondary containment, such as a spill tray, is highly recommended for liquid waste containers.[5][6]
Step 5: Final Disposal
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[1]
-
Contact your institution's EHS department to schedule a pickup and to obtain and complete any necessary waste manifest forms.[8]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills :
-
Ensure you are wearing the appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[9]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[1] Place the absorbent material into the hazardous waste container.
-
Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[1]
-
-
Large Spills :
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with federal and local regulations.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. actenviro.com [actenviro.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 13. nationalacademies.org [nationalacademies.org]
- 14. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
